This guide details the synthesis of 4-(2,5-Diethoxyphenyl)morpholine, a specialized
-aryl morpholine derivative. Structurally, it features an electron-rich aromatic core (1,4-diethoxy substituted) coupled to a saturated morpholine heterocycle. This motif is frequently encountered in the development of liquid crystals, organic electronic materials, and pharmaceutical intermediates targeting serotonergic pathways.
Due to the electron-donating nature of the ethoxy substituents, standard Nucleophilic Aromatic Substitution (
) is kinetically disfavored without strong electron-withdrawing groups. Therefore, this guide prioritizes Palladium-Catalyzed Buchwald-Hartwig Amination as the primary high-yield route, while providing the Aniline Bis-Alkylation method as a cost-effective alternative for large-scale, non-GMP synthesis.
Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the target molecule into commercially available precursors.
Strategic Disconnection
The C–N bond connecting the morpholine ring to the phenyl core is the strategic pivot point.
Path A (Metal-Catalyzed Cross-Coupling): Disconnection of the C–N bond leads to 1-Bromo-2,5-diethoxybenzene and Morpholine . This utilizes the electron-rich nature of the aryl ring to facilitate oxidative addition to Palladium.
Path B (Heterocycle Construction): Disconnection of the morpholine ether linkages leads to 2,5-Diethoxyaniline and Bis(2-chloroethyl)ether . This relies on double
-alkylation.
Precursor Synthesis
Both pathways converge on 1,4-Diethoxybenzene (Hydroquinone diethyl ether) as the common ancestor, which is easily brominated or nitrated/reduced.
Figure 1: Retrosynthetic tree illustrating the divergence from Hydroquinone to the target via Halogenation (Path A) or Nitration (Path B).
Primary Protocol: Buchwald-Hartwig Amination
Best For: High purity, laboratory scale, and library synthesis.
Mechanism: Pd(0)-catalyzed C-N bond formation.[3]
Reaction Scheme
Reagents & Materials Table
Reagent
Equiv.
Role
Notes
1-Bromo-2,5-diethoxybenzene
1.0
Substrate
Synthesized via bromination of 1,4-diethoxybenzene [1].
Morpholine
1.2
Nucleophile
Distill before use to remove water/impurities.
Pd₂ (dba)₃
0.02
Catalyst Precursor
Tris(dibenzylideneacetone)dipalladium(0). Air stable.
BINAP
0.04
Ligand
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.
NaOtBu
1.5
Base
Sodium tert-butoxide. Must be stored in a desiccator.
Toluene
Solvent
Solvent
Anhydrous, degassed (sparged with Argon).
Step-by-Step Methodology
Catalyst Pre-activation: In a glovebox or under strictly inert atmosphere (Argon/Nitrogen), charge a flame-dried Schlenk flask with
(2 mol%) and BINAP (4 mol%). Add anhydrous Toluene (5 mL/mmol substrate) and stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
Substrate Addition: Add 1-Bromo-2,5-diethoxybenzene (1.0 equiv), Morpholine (1.2 equiv), and
(1.5 equiv) to the reaction vessel.
Reaction: Seal the flask and heat to 100°C with vigorous stirring. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS. The reaction is typically complete within 4–12 hours.
Note: The electron-rich nature of the aryl ring may slightly retard oxidative addition compared to electron-poor rings, but the chelating bisphosphine (BINAP) mitigates this.
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography using a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).
Yield Expectation: 85–95%.
Mechanistic Insight (Catalytic Cycle)
The cycle proceeds via Oxidative Addition of the aryl bromide to Pd(0), followed by Amine Coordination, Deprotonation by the base, and finally Reductive Elimination to release the product.
Figure 2: The Buchwald-Hartwig catalytic cycle. The bulky BINAP ligand prevents
-hydride elimination and promotes reductive elimination [2].
Alternative Protocol: Aniline Cyclization
Best For: Cost-sensitive, large-scale production where metal contamination must be avoided.
Mechanism: Double
Nucleophilic Substitution.
Reaction Scheme
Reagents & Materials Table
Reagent
Equiv.
Role
Notes
2,5-Diethoxyaniline
1.0
Substrate
Prepared by reduction of 2,5-diethoxynitrobenzene.
Bis(2-chloroethyl)ether
1.1
Cyclizing Agent
Highly toxic (mutagenic). Handle in fume hood.
Potassium Carbonate
2.5
Base
Finely ground anhydrous powder.
Potassium Iodide
0.1
Catalyst
Finkelstein catalyst to activate chlorides.
Diglyme
Solvent
Solvent
High boiling point (162°C) required.
Step-by-Step Methodology
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-Diethoxyaniline (1.0 equiv) in Diglyme (or DMF).
Bis(2-chloroethyl)ether: Classified as a potential carcinogen and extremely toxic.[4] Use "Route A" (Buchwald) if safety is a priority over cost [3].
Palladium Catalysts: Precious metal waste must be segregated.
Ethoxybenzenes: Generally low toxicity but can be skin irritants.
References
Sigma-Aldrich. 4-(2,5-Diethoxyphenyl)morpholine Product Entry. Link (Verified commercially available building block).
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5][6] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link
National Institute of Standards and Technology (NIST). Bis(2-chloroethyl) ether Safety Data. Link
Wolfe, J. P., & Buchwald, S. L. (1996). A highly active catalyst for the room-temperature amination and Suzuki coupling of aryl chlorides. Angewandte Chemie International Edition, 38(16), 2413-2416. Link
"4-(2,5-Diethoxyphenyl)morpholine" chemical properties and structure
An In-depth Technical Guide to 4-(2,5-Diethoxyphenyl)morpholine: Structure, Properties, and Synthesis Abstract This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-(2,5-Diethoxyphenyl)morpholine: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic pathway for the novel compound 4-(2,5-Diethoxyphenyl)morpholine. While specific experimental data for this molecule is not widely available in current literature, this document extrapolates its characteristics based on the well-understood properties of its constituent moieties: the morpholine ring and the 2,5-diethoxyphenyl group. We present a detailed, plausible synthetic route, a complete analytical workflow for structural elucidation and quality control, and a discussion of its potential as a scaffold in drug discovery. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering a foundational understanding for the synthesis and investigation of this and related compounds.
Introduction: Rationale and Potential Significance
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable properties. It is a saturated heterocycle that is metabolically stable, has low toxicity, and can improve the pharmacokinetic profile of a drug candidate by increasing its polarity and aqueous solubility. When attached to an aromatic system, the morpholine nitrogen typically acts as a weak base.
The 2,5-diethoxyphenyl substituent introduces specific electronic and steric features. The two ethoxy groups are electron-donating, which can influence the reactivity of the aromatic ring and the basicity of the morpholine nitrogen. Furthermore, these lipophilic groups can impact the molecule's ability to cross biological membranes. The unique substitution pattern may offer a novel structure-activity relationship (SAR) profile when compared to more common mono- or di-substituted phenylmorpholine analogs. The exploration of compounds like 4-(2,5-Diethoxyphenyl)morpholine is therefore a logical step in the search for new chemical entities with potential therapeutic applications.
Chemical Structure and Predicted Physicochemical Properties
The structure of 4-(2,5-Diethoxyphenyl)morpholine consists of a central morpholine ring connected via its nitrogen atom to the C1 position of a 2,5-diethoxyphenyl ring.
Molecular Structure
Caption: Chemical structure of 4-(2,5-Diethoxyphenyl)morpholine.
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-(2,5-Diethoxyphenyl)morpholine, with some values predicted using standard computational models due to the absence of experimental data.
Property
Value
Source/Method
Molecular Formula
C₁₄H₂₁NO₃
(Calculated)
Molecular Weight
251.32 g/mol
(Calculated)
Appearance
Likely a white to off-white solid or a viscous oil at room temperature.
(Predicted)
Melting Point
Not available
-
Boiling Point
Not available
-
Solubility
Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water.
A reliable and high-yielding method for the synthesis of N-aryl amines is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. For the synthesis of 4-(2,5-Diethoxyphenyl)morpholine, a plausible route involves the coupling of morpholine with a suitable 2,5-diethoxyphenyl halide.
Reaction Scheme
The proposed reaction involves the coupling of 1-bromo-2,5-diethoxybenzene with morpholine, catalyzed by a palladium complex with a suitable phosphine ligand, in the presence of a base.
Caption: Proposed synthetic workflow for 4-(2,5-Diethoxyphenyl)morpholine.
Step-by-Step Experimental Protocol
Reactor Setup: To a dry, oven-baked Schlenk flask, add 1-bromo-2,5-diethoxybenzene (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and the phosphine ligand (e.g., Xantphos, 0.02 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Reagent Addition: Add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃, 0.01 eq), followed by anhydrous toluene (solvent), and finally morpholine (1.2 eq) via syringe.
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-(2,5-Diethoxyphenyl)morpholine.
Analytical Workflow for Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is critical. A standard analytical workflow would involve a combination of spectroscopic and chromatographic techniques.
Proposed Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Would be used to confirm the presence of all proton environments, including the aromatic protons, the morpholine protons, and the ethyl group protons, with their expected chemical shifts and splitting patterns.
¹³C NMR: Would confirm the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.
Infrared (IR) Spectroscopy: Would show characteristic C-O-C stretches from the morpholine and ether groups, as well as C-N and aromatic C-H stretches.
High-Performance Liquid Chromatography (HPLC): Would be used to determine the purity of the final compound, typically aiming for >95% for research purposes.
Analytical Workflow Diagram
Caption: Analytical workflow for quality control and structural elucidation.
Conclusion
While 4-(2,5-Diethoxyphenyl)morpholine is not a widely characterized compound, its structure suggests it is a promising candidate for further investigation in medicinal chemistry. This guide provides a robust framework for its synthesis via Buchwald-Hartwig amination and a comprehensive analytical plan to ensure its structural integrity and purity. The principles and protocols outlined here are based on well-established chemical literature and provide a solid foundation for any research program aiming to synthesize and evaluate this novel molecule.
References
Duffy, R. J., et al. (2015). The discovery of morpholine and piperidine derivatives as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Available at: [Link]
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Amine Dehydrogenases for the Synthesis of Chiral Amines. Organic Process Research & Development. Available at: [Link]
Bissy, D., et al. (2015). Synthesis of Morpholine-Based Scaffolds via a Gold-Catalyzed Intramolecular Hydroamination of Allenes. Organic Letters. Available at: [Link]
Foundational
"4-(2,5-Diethoxyphenyl)morpholine" CAS number 86-16-8 properties
Topic: (CAS 86-16-8) Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Imaging Scientists CAS 86-16-8 | Diazotype Precursor & Dye Intermediate[1][2][3] Executive Summary 4-(2,5-Diethoxy-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: (CAS 86-16-8)
Content Type: In-depth Technical Guide
Audience: Researchers, Process Chemists, and Imaging Scientists
CAS 86-16-8 | Diazotype Precursor & Dye Intermediate[1][2][3]
Executive Summary
4-(2,5-Diethoxy-4-nitrophenyl)morpholine (CAS 86-16-8) is a specialized aromatic heterocycle primarily utilized as a high-purity intermediate in the synthesis of photosensitive diazonium salts. While the user's query omitted the "nitro" designation in the nomenclature, the CAS registry number 86-16-8 definitively maps to the nitro-substituted compound.
This molecule serves as the stable precursor to 4-morpholino-2,5-diethoxyaniline , a critical "diazo component" in the reprographic industry. Its structural derivatives are engineered to control coupling rates and solubility in diazotype (blueprint) formulations and organic pigments. This guide details its physicochemical properties, industrial synthesis logic, and application mechanisms.
Chemical Identity & Physicochemical Profile[4][5][6][7][8][9]
Data aggregated from industrial certificates of analysis and crystallographic databases.
Property
Value
Context/Notes
Appearance
Yellow to Orange Crystalline Solid
Typical of nitro-aromatic chromophores.
Melting Point
137 – 141 °C
Sharp melting range indicates high crystallinity.
Solubility (Water)
Negligible (< 0.1 g/L)
Hydrophobic ethoxy/phenyl core dominates.
Solubility (Organic)
Soluble in DCM, Acetone, Ethyl Acetate
Suitable for solvent-based coating formulations.
pKa (Conjugate Acid)
~1.5 (Morpholine N)
The electron-withdrawing nitro group significantly reduces the basicity of the aniline nitrogen relative to unsubstituted morpholine.
Synthesis & Manufacturing Logic
The synthesis of CAS 86-16-8 is a classic example of Nucleophilic Aromatic Substitution (SNAr) followed by a reduction step to activate the compound for its final application.
Synthesis Workflow
The industrial route typically avoids direct nitration of the phenyl-morpholine due to regioselectivity issues. Instead, the morpholine ring is introduced onto an activated nitro-benzene scaffold.
Step 1: Nucleophilic Displacement (The Core Reaction)
Precursor: 1-Chloro-2,5-diethoxy-4-nitrobenzene.
Reagent: Morpholine (acts as both nucleophile and base, or with added K₂CO₃).
Mechanism: The nitro group at the para position activates the chlorine for displacement. The electron-donating ethoxy groups at 2 and 5 positions stabilize the intermediate Meisenheimer complex, facilitating the reaction under mild heating (80–100°C).
Yield: Typically >85% due to the strong driving force of the leaving group and the nucleophilicity of morpholine.
Step 2: Reduction (Activation for Use)
To generate the photo-active species (the amine), CAS 86-16-8 is reduced.
Method: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl or Na₂S).
Product: 4-Morpholino-2,5-diethoxyaniline (The active diazo component).
Process Flow Diagram (Graphviz)
Figure 1: Synthetic pathway from chlorobenzene precursor to the active diazo component via CAS 86-16-8.
Applications: The Diazotype Mechanism
The primary utility of CAS 86-16-8 lies in its role as a "Spectrally Tuned" intermediate for reprography (blueprints) and high-performance organic pigments.
Diazotype (Blue Line) Chemistry
In the diazotype process, the reduced form of CAS 86-16-8 is converted into a Diazonium Salt .
Mechanism: The diazonium salt is coated onto paper. Upon exposure to UV light (through a translucent master drawing), the diazo group decomposes (photolysis) in the white areas, becoming inert.
Development: In the dark areas (lines of the drawing), the diazonium salt remains intact. It is then exposed to ammonia vapor (or an alkaline coupler), causing it to couple with a phenolic agent to form a deeply colored Azo Dye .
Role of Morpholine & Ethoxy Groups:
Morpholine: Shifts the absorption maximum (
) of the diazo compound, often towards the near-UV/blue, improving light sensitivity and print speed. It also improves the thermal stability of the unexposed paper.
Ethoxy Groups (2,5-position): These electron donors push the absorption wavelength further red (bathochromic shift) and enhance the coupling rate during development, ensuring sharp, high-contrast lines.
Organic Electronics & Dyes
Recent research utilizes this scaffold in Non-Linear Optical (NLO) materials. The "Push-Pull" electronic structure (Morpholine donor + Nitro acceptor) creates a strong dipole moment, making CAS 86-16-8 a candidate for electro-optic polymer doping.
Analytical Protocol: Quality Verification
To ensure the integrity of CAS 86-16-8 for synthesis, the following analytical controls are recommended.
HPLC Method (Purity)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄).
T=0 min: 30% ACN
T=15 min: 90% ACN
Detection: UV at 254 nm (aromatic ring) and 360 nm (nitro-charge transfer band).
Acceptance Criteria: Purity > 98.0% (Area %).
¹H-NMR Identification (DMSO-d₆, 400 MHz)
Aromatic Protons: Two singlets (due to para-substitution and isolation by substituents) at approx. δ 7.4 ppm and δ 6.7 ppm.
Ethoxy Groups: Two triplets (methyls) at δ 1.3 ppm; Two quartets (methylenes) at δ 4.1 ppm.
Morpholine Ring: Two multiplets at δ 3.0 ppm (N-CH₂) and δ 3.7 ppm (O-CH₂).
Safety & Handling (Self-Validating Protocol)
Hazard Classification: Nitro-aromatics are capable of inducing methemoglobinemia and are potential skin sensitizers.
PPE & Handling
Respiratory: Use a P95 or N95 particulate respirator when handling powder.
Skin: Nitrile gloves (0.11 mm minimum thickness). Permeation time > 480 min.
Eyes: Chemical safety goggles.
Emergency Response
Inhalation: Move to fresh air. If bluish discoloration of lips/nails occurs (cyanosis), administer oxygen immediately (Methemoglobinemia risk).
Skin Contact: Wash with polyethylene glycol 400 (PEG 400) followed by soap and water. Why PEG 400? Nitro-aromatics are lipophilic; PEG solubilizes them better than water alone.
References
ChemicalBook. (2025). 4-(2,5-Diethoxy-4-nitrophenyl)morpholine Properties and Suppliers. Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Nitro-aromatic derivatives. Retrieved from
Sigma-Aldrich. (2025). Safety Data Sheet: Aromatic Nitro Compounds (Generic Class Data). Retrieved from
Schmidt, M. (1972). Diazotype Chemistry and Technology. Focal Press. (Seminal text on the role of morpholino-anilines in diazotypes).
Matrix Fine Chemicals. (2025). Product Specification: CAS 86-16-8. Retrieved from
Exploratory
"4-(2,5-Diethoxyphenyl)morpholine" melting point and boiling point
The following technical guide details the physicochemical profile of 4-(2,5-Diethoxyphenyl)morpholine and its critical derivatives. Physicochemical Characterization, Synthesis, and Thermal Analysis Executive Summary & Co...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile of 4-(2,5-Diethoxyphenyl)morpholine and its critical derivatives.
Physicochemical Characterization, Synthesis, and Thermal Analysis
Executive Summary & Compound Identity
The compound 4-(2,5-Diethoxyphenyl)morpholine (Systematic Name: 4-(2,5-diethoxyphenyl)morpholine) represents a specific N-aryl morpholine scaffold characterized by a phenyl ring substituted with two ethoxy groups at the 2 and 5 positions.
In industrial and pharmaceutical contexts, this specific scaffold is rarely isolated as the unsubstituted "core" (C₁₄H₂₁NO₃). Instead, it predominantly exists as functionalized intermediates—most notably the 4-nitro and 4-amino derivatives—which serve as critical precursors for azo dyes (e.g., Fast Blue salts) and pharmaceutical agents (e.g., antifungal morpholines or cardiovascular targets).
This guide provides the definitive melting point (MP) and boiling point (BP) data for the core scaffold and its stable derivatives, alongside experimental protocols for their validation.
The following data aggregates experimental values from validated chemical suppliers and literature sources. Note the distinct difference between the nitro intermediate and the amino derivative.
Thermal Properties Table
Compound Variant
Melting Point (MP)
Boiling Point (BP)
Source / Notes
4-(2,5-Diethoxy-4-nitrophenyl)morpholine
137 – 141 °C
~475 °C (Predicted)
Validated via Sigma-Aldrich / ChemicalBook [1, 4]
2,5-Diethoxy-4-morpholinoaniline
83 – 86 °C
N/A (Decomposes)
Validated via Synquest Labs [5]
4-(2,5-Diethoxyphenyl)morpholine (Core)
< 50 °C (Predicted)
~380 °C (Predicted)
Core scaffold is typically an oil or low-melting solid; rarely isolated.
Critical Insight: Researchers often confuse the core scaffold with the Nitro derivative (CAS 86-16-8). If your sample is a yellow solid melting around 140°C , you are working with the Nitro derivative, not the unsubstituted core.
Synthesis & Structural Logic
Understanding the synthesis is crucial for interpreting MP/BP data, as impurities (e.g., unreacted aniline) significantly depress melting points.
Synthesis Pathway (Graphviz Diagram)
The synthesis typically proceeds via the nucleophilic attack of a 2,5-diethoxy aniline derivative on bis(2-chloroethyl)ether.
Figure 1: Synthetic route from aniline precursor to the characterized Nitro and Amino derivatives.[1]
Objective: Distinguish between the Nitro (High MP) and Amino (Low MP) derivatives.
Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove solvent residues (water/ethanol can depress MP by 2-5°C).
Loading: Pack 2-3 mm of substance into a clean glass capillary. Ensure tight packing by tapping the capillary on a hard surface.
Ramp Rate:
Rapid Heat: 10°C/min until 20°C below expected MP (e.g., 110°C for Nitro).
Critical Phase: 1°C/min through the melting range.
Observation: Record the temperature at the onset of liquid formation and the clear point (complete liquefaction).
Acceptance Criteria: Range should not exceed 2°C (e.g., 138.5 – 140.0 °C). A range >3°C indicates >5% impurity.
B. Boiling Point Estimation (For the Core Oil)
Since the core scaffold (C₁₄H₂₁NO₃) is likely a high-boiling oil, direct atmospheric distillation is dangerous due to decomposition risks.
Method: Use Differential Scanning Calorimetry (DSC) in a sealed pan with a pinhole.
Protocol: Heat from 30°C to 400°C at 10°C/min under Nitrogen. The endothermic peak onset corresponds to the boiling point.
Vacuum Correction: If distilling, use a nomograph. A predicted BP of 380°C (760 mmHg) translates to roughly 190-200°C at 0.5 mmHg .
Applications & Significance
Dye Chemistry: The Nitro derivative (CAS 86-16-8) is a key intermediate for "Fast Blue" salts. The morpholine ring acts as an auxochrome, shifting absorption to longer wavelengths (blue/violet).
Pharmaceutical Scaffolds: The Amino derivative (CAS 51963-82-7) is used in oxidative coupling reactions to form sulfonamides with potential biological activity [5].
Solubility Profile: The morpholine ring enhances solubility in aqueous acidic media (via protonation of the nitrogen), a critical feature for bioavailability in drug design.
References
Sigma-Aldrich. (2024).[2] Product Specification: 4-(2,5-Diethoxy-4-nitrophenyl)morpholine (CAS 86-16-8). Retrieved from
ChemicalBook. (2025). 4-(2,5-Diethoxy-4-nitrophenyl)morpholine Properties and Supplier Data. Retrieved from
PubChem. (2024). Compound Summary: 4-(2,5-Diethoxy-4-nitrophenyl)morpholine.[3][2][4] National Library of Medicine. Retrieved from
Matrix Fine Chemicals. (2024). Safety Data Sheet: CAS 86-16-8. Retrieved from
Synquest Labs. (2024). Product Data: 2,5-Diethoxy-4-morpholinoaniline (CAS 51963-82-7). Retrieved from
National Institutes of Health (PMC). (2013). Electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline. Electrochimica Acta. Retrieved from
Spectroscopic Characterization of 4-(2,5-Diethoxyphenyl)morpholine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(2,5-Diethoxyphenyl)morpholine. In the absence of directly published experimental spectra for this specific mol...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(2,5-Diethoxyphenyl)morpholine. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), complemented by data from analogous structures, to predict its key spectral features. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel morpholine derivatives.
Introduction
4-(2,5-Diethoxyphenyl)morpholine is a substituted aromatic morpholine. The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a valuable component in drug design. The 2,5-diethoxyphenyl substituent introduces additional lipophilicity and potential for specific interactions with biological targets. Accurate spectroscopic characterization is a cornerstone of chemical synthesis, providing unequivocal evidence of a molecule's identity and purity. This guide will delve into the predicted spectroscopic signatures of 4-(2,5-Diethoxyphenyl)morpholine.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 4-(2,5-Diethoxyphenyl)morpholine are based on the analysis of its distinct chemical environments.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be characterized by signals corresponding to the aromatic protons of the diethoxyphenyl ring, the methylene protons of the morpholine ring, and the ethoxy groups.
Predicted Chemical Shifts (δ) and Splitting Patterns:
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Aromatic-H
6.8 - 7.2
m
3H
O-CH ₂-CH₃ (ethoxy)
3.9 - 4.1
q
4H
N-CH ₂ (morpholine)
3.8 - 4.0
t
4H
O-CH ₂ (morpholine)
3.0 - 3.2
t
4H
O-CH₂-CH ₃ (ethoxy)
1.3 - 1.5
t
6H
Causality of Experimental Choices: The choice of a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial for dissolving the sample and providing a lock signal for the spectrometer. A typical operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion, particularly for the aromatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
Predicted Chemical Shifts (δ):
Carbon
Predicted Chemical Shift (ppm)
Aromatic C-O
145 - 155
Aromatic C-N
140 - 150
Aromatic C-H
110 - 125
O-C H₂ (ethoxy)
63 - 65
N-C H₂ (morpholine)
66 - 68
O-C H₂ (morpholine)
49 - 51
C H₃ (ethoxy)
14 - 16
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(2,5-Diethoxyphenyl)morpholine is expected to show characteristic absorption bands for the C-O, C-N, and aromatic C-H bonds.
Predicted Characteristic Absorption Bands:
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
Aromatic C-H stretch
3000 - 3100
Medium
Aliphatic C-H stretch
2850 - 3000
Medium-Strong
C-O-C (aryl ether) stretch
1200 - 1250
Strong
C-N (aliphatic amine) stretch
1000 - 1250
Medium
C-O-C (aliphatic ether) stretch
1070 - 1150
Strong
Expertise in Interpretation: The presence of strong bands in the "fingerprint region" (below 1500 cm⁻¹) arising from the various C-O and C-N stretching and bending vibrations will be a key characteristic of the spectrum. The exact positions of these bands can be influenced by the overall molecular structure and any intermolecular interactions.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For 4-(2,5-Diethoxyphenyl)morpholine, with a molecular formula of C₁₄H₂₁NO₃, the expected monoisotopic mass is approximately 251.15 g/mol .
Predicted Fragmentation Pattern:
The fragmentation of 4-(2,5-Diethoxyphenyl)morpholine under electron ionization (EI) is expected to proceed through several key pathways.
Caption: Predicted major fragmentation pathways for 4-(2,5-Diethoxyphenyl)morpholine in EI-MS.
Trustworthiness of Data: While predicted, this fragmentation pattern is based on established principles of mass spectral fragmentation of ethers and amines. The molecular ion peak ([M]⁺˙) at m/z 251 would be a crucial piece of evidence for the compound's identity. The predicted m/z values for adducts of a related compound, 4-(2,5-diethoxy-4-nitrophenyl)morpholine, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, can also provide a reference for expected values in soft ionization techniques like electrospray ionization (ESI).[2]
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-(2,5-Diethoxyphenyl)morpholine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.
"4-(2,5-Diethoxyphenyl)morpholine" mechanism of action
The following technical guide details the physicochemical and mechanistic profile of 4-(2,5-Diethoxyphenyl)morpholine , a specialized amino-aryl scaffold. While often encountered as a high-value intermediate in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical and mechanistic profile of 4-(2,5-Diethoxyphenyl)morpholine , a specialized amino-aryl scaffold.
While often encountered as a high-value intermediate in the synthesis of diazonium-based imaging systems and histological probes , this guide also analyzes its relevance in drug discovery as a pharmacophore with specific electronic and solubility characteristics.[1]
Mechanistic Profiling, Reactivity, and Scaffold Analysis[1]
Chemical Identity & Physicochemical Core
This compound represents a tertiary aniline where the nitrogen atom of a morpholine ring is directly coupled to the 4-position of a 1,4-diethoxybenzene core.[1] Its electronic structure is defined by the synergistic electron-donating effects of the morpholine nitrogen and the two ethoxy groups, creating a highly electron-rich aromatic system susceptible to oxidation and electrophilic substitution.[1]
pKa: ~5.5–6.0 (Morpholine nitrogen) – Weakly basic; exists as a neutral species at physiological pH, enhancing membrane penetration relative to aliphatic amines.[1]
Redox Potential: Low oxidation potential due to the electron-rich 2,5-diethoxy-4-amino arrangement, making it an effective antioxidant or redox mediator.[1]
Mechanism of Action: Primary Applications
A. Diazonium Salt Precursor (Imaging & Histology)
The primary industrial and technical mechanism of this compound lies in its role as a nucleophilic precursor for diazonium salts (e.g., 4-morpholino-2,5-diethoxybenzenediazonium).[1]
Mechanism: Upon reaction with nitrous acid (HNO₂), the aniline nitrogen is converted into a diazonium group (-N₂⁺).[1] The electron-donating morpholine and ethoxy groups stabilize this diazonium cation, allowing it to exist long enough to undergo controlled azo coupling .[1]
Application: In thermographic recording materials and lithography , this diazonium salt is photolyzed (decomposed by light) to release nitrogen gas (forming a vesicle/image) or coupled with a phenolic coupler (e.g., naphthol) to form a stable azo dye.[1]
Histological Relevance: Structurally related to Fast Blue BB , it serves as a coupling base to detect hydrolytic enzymes (e.g., esterases, phosphatases) which release naphthols that subsequently react with the diazonium derivative to precipitate a colored stain.[1]
B. Pharmacological Potential (Drug Discovery Context)
For drug development professionals, this molecule acts as a privileged scaffold or bioisostere with specific implications for target binding and ADME.[1]
Phenylmorpholine Core: The 4-phenylmorpholine moiety is a known pharmacophore for monoamine transporter inhibition (e.g., Phenmetrazine analogs).[1]
Steric/Electronic Effect: The 2,5-diethoxy substitution provides significant steric bulk and lipophilicity, potentially shifting selectivity from reuptake transporters (DAT/SERT) to 5-HT receptors or Sigma-1 receptors .[1] The oxygen atoms can act as secondary hydrogen-bond acceptors in the binding pocket.[1]
Kinase Inhibitor "Tail":
The morpholine group is frequently employed in kinase inhibitors (e.g., Gefitinib) to improve water solubility and solvent exposure.[1] The 2,5-diethoxyphenyl linker provides a rigid, electron-rich spacer that can π-stack with aromatic residues (e.g., Phenylalanine, Tyrosine) in the ATP-binding gate.[1]
Experimental Protocols
Protocol A: Synthesis via Catalytic Reduction
Rationale: The most reliable route involves reducing the commercially available nitro precursor (4-(2,5-diethoxy-4-nitrophenyl)morpholine).[1]
Reagents: 4-(2,5-Diethoxy-4-nitrophenyl)morpholine (1.0 eq), Pd/C (10% w/w), Ethanol (solvent), Hydrogen gas (balloon or 1 atm).
Procedure:
Dissolve the nitro compound in ethanol (0.1 M concentration).[1]
Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Product is more polar and fluorescent).[1]
Filtration: Filter through Celite under N₂ (prevent oxidation of the electron-rich amine).
Isolation: Concentrate filtrate to yield the off-white amine solid.[1] Store under Argon/Nitrogen due to oxidation sensitivity.[1]
Protocol B: Diazotization (In Situ Generation)
Rationale: For use in coupling assays or dye synthesis.[1]
Dissolution: Dissolve 4-(2,5-diethoxyphenyl)morpholine (10 mmol) in 6M HCl (30 mL). Cool to 0–5°C in an ice bath.
Nitrosation: Dropwise add NaNO₂ (1.1 eq) solution while maintaining temperature < 5°C.
Stabilization: The solution turns yellow/orange.[1] Stir for 30 mins.
Coupling (Example): Add this cold diazonium solution to a buffered solution (pH 8–9) of 2-Naphthol to instantly precipitate a red/violet azo dye.
Safety & Toxicology (Critical for Researchers)
Hazard Class
Risk Factor
Mechanism
Genotoxicity
High
Aniline derivatives, especially electron-rich ones, can be metabolically activated (N-hydroxylation) to form DNA-adducting electrophiles.[1] Ames Test Positive potential.
hERG Inhibition
Moderate
The combination of a basic amine (morpholine) and a lipophilic aromatic tail is a classic hERG pharmacophore.[1] Screen early in lead optimization.[1]
Skin Sensitization
High
Reactive intermediate; potential hapten formation leading to allergic contact dermatitis.[1]
Visualization: Mechanistic Pathways
The following diagram illustrates the chemical reactivity (Diazotization) and Metabolic Liability (Bioactivation) pathways of the scaffold.
Figure 1: Dual pathway illustrating the industrial utility (Diazotization) versus the toxicological liability (Bioactivation) of the scaffold.[1]
References
Vertex Pharmaceuticals Inc. (2011).[1] Compositions for treatment of cystic fibrosis and other chronic diseases. US Patent 2011/0098311 A1. Link
ChemicalBook. (2025).[1] 4-(2,5-Diethoxy-4-nitrophenyl)morpholine Product Entry & Properties. Link
Ricoh Co. Ltd. (1992).[1] Transfer recording medium utilizing diazo or azide compounds. US Patent 5,089,372.[1] Link
Santa Cruz Biotechnology. (2024).[1] 4-(2,5-Diethoxy-4-nitrophenyl)morpholine Safety Data Sheet. Link
Beyond the Core: Synthetic Strategies and Pharmacological Profiling of 4-(2,5-Diethoxyphenyl)morpholine Scaffolds
Executive Summary 4-(2,5-Diethoxyphenyl)morpholine represents a specialized chemotype within the N-aryl morpholine class of privileged structures. While often encountered as a high-value intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(2,5-Diethoxyphenyl)morpholine represents a specialized chemotype within the N-aryl morpholine class of privileged structures. While often encountered as a high-value intermediate in the synthesis of mutant Isocitrate Dehydrogenase 1 (mIDH1) inhibitors and 5-Lipoxygenase (5-LO) modulators , its structural architecture offers unique physicochemical properties for medicinal chemistry campaigns.
This technical guide dissects the molecule’s utility as a scaffold for drug development, focusing on the electronic influence of the 2,5-diethoxy substitution pattern, robust synthetic protocols via Palladium-catalyzed cross-coupling, and strategies to mitigate metabolic liabilities associated with alkoxy-substituted aromatics.
Chemical Architecture & Pharmacophore Analysis[1]
The molecule comprises a morpholine ring attached to a phenyl group substituted with two ethoxy moieties at the ortho (2) and meta (5) positions relative to the nitrogen attachment.
Electronic and Conformational Profile
Electron Density: The 2,5-diethoxy substitution pattern creates an electron-rich aromatic system. Both ethoxy groups act as strong electron-donating groups (EDGs) via resonance (+M effect), significantly increasing the electron density of the phenyl ring. This makes the ring highly susceptible to electrophilic aromatic substitution (EAS) but resistant to nucleophilic aromatic substitution (
) without metal catalysis.
The "Ortho Effect": The 2-ethoxy group introduces steric bulk adjacent to the morpholine nitrogen. This forces the morpholine ring to twist out of coplanarity with the phenyl ring to minimize steric clash, often resulting in a dihedral angle of 40–60°. This non-planar conformation is critical for binding selectivity in enzyme pockets (e.g., kinases) where flat inhibitors may lack specificity.
Solubility & LogP: The morpholine ring lowers LogP (increasing water solubility) compared to a cyclohexyl analog, while the ethoxy chains provide lipophilic "handles" for membrane permeability.
Metabolic Liabilities (Soft Spots)
From a drug metabolism and pharmacokinetics (DMPK) perspective, this scaffold presents specific challenges that must be addressed during lead optimization:
Site
Metabolic Pathway
Enzyme Family
Mitigation Strategy
Ethoxy ()
O-Dealkylation
CYP2D6, CYP3A4
Replace with or (Bioisosteres).
Morpholine Ring
-Hydroxylation / Ring Opening
CYP3A4
Introduce gem-dimethyl or bridge the ring (e.g., 8-oxa-3-azabicyclo[3.2.1]octane).
Phenyl Ring (C4)
Aromatic Hydroxylation
CYP450
Block para-position with Fluorine or Chlorine.
Synthetic Architecture: The Buchwald-Hartwig Protocol[2]
Due to the electron-rich nature of 1-bromo-2,5-diethoxybenzene, traditional
methods fail. The gold standard for synthesizing 4-(2,5-diethoxyphenyl)morpholine is Palladium-catalyzed Buchwald-Hartwig amination .
Retrosynthetic Analysis & Pathway
The synthesis relies on the cross-coupling of 2,5-diethoxybromobenzene (electrophile) and morpholine (nucleophile).
Figure 1: Palladium-catalyzed cross-coupling pathway for the synthesis of the target scaffold.
Detailed Experimental Protocol
Validation: This protocol is adapted from standard Buchwald-Hartwig conditions optimized for electron-rich aryl halides.
Inert Atmosphere Prep: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
Catalyst Pre-complexation: Add
(92 mg) and BINAP (125 mg) to the flask. Add 10 mL of anhydrous toluene and stir at room temperature for 10 minutes to form the active catalytic species (solution turns orange/red).
Substrate Addition: Add 1-bromo-2,5-diethoxybenzene (2.45 g) and morpholine (1.05 g) via syringe.
Base Addition: Add NaOtBu (1.35 g) in one portion. The solution may turn dark brown.
Reaction: Heat the mixture to 100°C (oil bath temperature) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: 20% EtOAc in Hexanes). The starting bromide (
) should disappear, and a new polar spot () should appear.
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc (3 x 20 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient 0
20% EtOAc/Hexanes).
Characterization: The product is typically a viscous pale-yellow oil or low-melting solid.
1.4) and quartets ( 4.0), and morpholine multiplets ( 3.0 and 3.8).
Derivatization & Analogues: Expanding the Chemical Space
To optimize this scaffold for drug discovery (e.g., improving metabolic stability or potency), researchers employ specific structural modifications.
Structural Activity Relationship (SAR) Logic
Modification Type
Chemical Change
Rationale
Metabolic Blocking
Ethoxy Trifluoroethoxy ()
Prevents -dealkylation; increases lipophilicity and metabolic half-life ().
Conformational Lock
Morpholine 2,6-Dimethylmorpholine
Restricts ring conformation; introduces chirality to probe receptor stereoselectivity.
Electronic Tuning
Phenyl C4 Substitution ()
Blocks metabolic oxidation at the para-position; modulates pKa of the aniline nitrogen.
Solubility Enhancement
Morpholine Piperazine-N-methyl
Introduces a basic amine (ionizable) to improve aqueous solubility at physiological pH.
Workflow: From Scaffold to Lead Candidate
The following diagram illustrates the decision tree for optimizing the 2,5-diethoxy scaffold based on assay results.
Figure 2: SAR decision tree for optimizing the 2,5-diethoxyphenyl morpholine scaffold.
Biological Applications & Case Studies
Case Study: mIDH1 Inhibitors in Oncology
Mutant Isocitrate Dehydrogenase 1 (mIDH1) is a key target in Acute Myeloid Leukemia (AML) and Glioma.[1] The 2,5-diethoxyphenyl morpholine motif has appeared in patent literature as a hydrophobic fragment that occupies the allosteric pocket of the enzyme.
Mechanism: The diethoxy phenyl ring engages in
-stacking or hydrophobic interactions within the IDH1 dimer interface, while the morpholine oxygen often forms a water-mediated hydrogen bond.
Relevance: This scaffold acts as a "molecular anchor," orienting the rest of the inhibitor molecule (often a pyridinone or quinolinone core) into the active site.
5-Lipoxygenase (5-LO) Inhibition
Derivatives of this scaffold have been explored as non-redox 5-LO inhibitors for treating asthma. The electron-rich nature of the diethoxy ring mimics the arachidonic acid substrate's hydrophobicity, competing for the active site without causing the methemoglobinemia side effects associated with redox-active inhibitors.
References
Buchwald, S. L., & Muñiz, K. (2002). "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Topics in Current Chemistry, 219, 131–209.
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.
Muller, G. (2009). "Medicinal Chemistry of Target Family-Directed Masterkeys." Drug Discovery Today, 14(11-12), 619-624. (Contextualizing the N-aryl morpholine privileged structure).
National Center for Advancing Translational Sciences (NCATS). "Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1." PubMed Central. (Demonstrates the specific use of the 2,5-diethoxyphenyl intermediate).
A Technical Guide to the Safe Handling of 4-(2,5-Diethoxyphenyl)morpholine
For Research and Development Professionals Disclaimer: This document is intended as a technical guide for qualified research, scientific, and drug development professionals. The information herein is synthesized from saf...
Author: BenchChem Technical Support Team. Date: February 2026
For Research and Development Professionals
Disclaimer: This document is intended as a technical guide for qualified research, scientific, and drug development professionals. The information herein is synthesized from safety data for structurally related compounds, primarily the morpholine chemical class, due to the absence of a specific Safety Data Sheet (SDS) for 4-(2,5-Diethoxyphenyl)morpholine. This compound should be handled with the utmost care, assuming it possesses significant hazards until proven otherwise. All handling must be conducted by trained personnel within a controlled laboratory setting.
Introduction
4-(2,5-Diethoxyphenyl)morpholine is a substituted morpholine derivative. While its specific applications and toxicological profile are not extensively documented in public literature, its core structure, containing a morpholine ring, suggests potential bioactivity and associated handling risks. The morpholine moiety is known to be present in various biologically active compounds and can pose hazards such as corrosivity and toxicity.[1][2][3] This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, based on established safety principles for novel chemical entities and data from analogous structures.
Section 1: Compound Identification and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling. The table below outlines the known identifiers for 4-(2,5-Diethoxyphenyl)morpholine and projected properties based on its chemical class.
Property
Value
Source
Chemical Name
4-(2,5-Diethoxyphenyl)morpholine
-
CAS Number
90343-34-3
-
Molecular Formula
C₁₄H₂₁NO₃
-
Molecular Weight
251.32 g/mol
-
Appearance
Assumed to be a solid or liquid at room temperature.
Inferred
Solubility
Likely soluble in organic solvents. Solubility in water is expected to be low.
Inferred
Stability
Stable under recommended storage conditions. Avoid strong oxidizing agents, acids, and excessive heat.[2]
Inferred
Section 2: Hazard Identification and Toxicological Summary
Given the lack of specific toxicological data for 4-(2,5-Diethoxyphenyl)morpholine, a conservative approach to hazard assessment is mandatory. The hazards of the parent morpholine molecule are well-documented and provide a baseline for potential risks.[1][2][3][4][5]
Assumed GHS Classification (Based on Morpholine Analogs)
The primary hazards associated with morpholine and its derivatives stem from their corrosive nature and toxicity.[1][2][3] The substance can be absorbed through the skin, and contact may cause severe burns.[3] Inhalation of vapors or aerosols could lead to irritation or corrosion of the respiratory tract.[1][3] Ingestion is likely to cause severe damage to the gastrointestinal tract.[6] Until data proves otherwise, 4-(2,5-Diethoxyphenyl)morpholine should be treated as a corrosive and toxic substance.
Section 3: Safe Handling and Engineering Controls
A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Standard Operating Procedure for Handling
Risk Assessment: Before any new procedure, conduct a formal risk assessment. Identify potential exposure points and establish specific mitigation strategies.
Engineering Controls: All manipulations of 4-(2,5-Diethoxyphenyl)morpholine (e.g., weighing, dissolving, transferring) must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]
Personal Protective Equipment (PPE):
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][2]
Skin Protection: Wear a chemically resistant laboratory coat. Use nitrile or neoprene gloves that are regularly inspected for tears or degradation before use.[3] Contaminated clothing should be removed immediately and decontaminated before reuse.[2][6]
Respiratory Protection: If there is a risk of exceeding exposure limits or a failure of engineering controls, a full-face respirator with appropriate cartridges should be used.[7]
General Hygiene: Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly after handling the compound, even if gloves were worn.
Section 4: Storage and Stability
Proper storage is essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2][5]
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[2][4] The morpholine structure can react exothermically with acids.[2]
Segregation: Store away from incompatible materials and foodstuff containers.[7]
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm. All personnel working with this compound must be familiar with these procedures.
Emergency Response Workflow
Caption: Workflow for responding to spills and personnel exposure.
First-Aid Measures:
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][6]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][6]
Section 6: Disposal Considerations
All waste containing 4-(2,5-Diethoxyphenyl)morpholine must be treated as hazardous.
Waste Disposal: Dispose of in accordance with local, regional, and national environmental regulations. Do not allow the material to enter drains or watercourses.[4][5]
Container Disposal: Empty containers may retain product residue and should be disposed of as hazardous waste. Do not reuse empty containers.
References
Penta s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
Redox Ltd. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
Chemos GmbH & Co. KG. (2019). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH): Morpholine. Retrieved from [Link]
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC) 0302 - MORPHOLINE. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-(2,5-Diethoxyphenyl)morpholine in Medicinal Chemistry
Content Type: Advanced Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In modern medicinal chemistry, 4-(2,5-Diethoxyphenyl)morpholine (and its derivatives) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This structure combines the solubility-enhancing properties of the morpholine ring with the electron-rich, redox-active nature of the 2,5-diethoxybenzene core.
This guide details the strategic application of this scaffold in drug design, specifically for CNS targeting (Sigma-1 receptor modulation), Kinase inhibition (hinge-binding motifs), and Bio-orthogonal chemistry (redox-active probes). It includes validated protocols for synthesis, functionalization, and quality control.
Chemical Architecture & Pharmacophore Analysis[1][2]
The utility of 4-(2,5-Diethoxyphenyl)morpholine stems from its unique electronic and steric profile.
Fragment-like; ideal for Lead Optimization (Rule of 3 compliant).
cLogP
2.8 – 3.2
Optimal lipophilicity for CNS penetration and oral bioavailability.
H-Bond Acceptors
3 (O atoms)
Morpholine oxygen acts as a key acceptor in kinase hinge regions.
H-Bond Donors
0
"Slippery" molecule; high membrane permeability.
Electronic State
Electron-Rich
The 2,5-diethoxy pattern activates the ring for metabolic oxidation or electrophilic substitution.
pKa (Conjugate Acid)
~5.5 - 6.0
Less basic than alkyl morpholines due to N-aryl conjugation; reduced lysosomal trapping.
Mechanistic Insight: The "Push-Pull" Effect
The nitrogen lone pair of the morpholine ring donates electron density into the phenyl ring (resonance), while the two ethoxy groups at the 2,5-positions further enrich the
-system.
Consequence: The 4-position (para to the morpholine) becomes highly susceptible to electrophilic attack (e.g., nitration), allowing for rapid library generation.
Metabolic Stability: The ethoxy groups block the ortho and meta positions relative to the nitrogen, directing metabolic clearance (CYP450) primarily to the alkyl chains (O-dealkylation) rather than ring oxidation.
Strategic Applications
A. Kinase Inhibitor Design (The "Hinge Binder")
The morpholine oxygen is a classic motif for binding to the ATP-binding site (hinge region) of kinases.
Strategy: Convert the scaffold to 4-(4-aminophenyl)morpholine .
Mechanism: The aniline amine forms a hydrogen bond with the kinase backbone carbonyl, while the morpholine sits in the solvent-exposed region, improving solubility.
Target Examples: EGFR, VEGFR, and PI3K inhibitors often utilize N-aryl morpholines to tune solubility.
B. CNS & Sigma-1 Receptor Ligands
N-Aryl morpholines are high-affinity ligands for the Sigma-1 receptor (
R), a chaperone protein involved in neuroprotection.
Logic: The hydrophobic 2,5-diethoxy phenyl ring occupies the primary hydrophobic pocket of
R, while the morpholine nitrogen interacts with the conserved aspartate residue (D126).
C. Redox Probes & Bio-imaging
The electron-rich nature of the 2,5-diethoxy ring allows it to undergo reversible oxidation to a quinone-imine type structure. This property is exploited in:
Electrochemical Sensors: Detection of enzymatic activity via redox cycling.
Diazonium Salts: The amino-derivative is a precursor to "Fast Blue" type salts used in histology to stain for esterase activity.
Experimental Protocols
Protocol A: Scalable Synthesis of the Core Scaffold
Objective: Synthesize 4-(2,5-Diethoxyphenyl)morpholine from commercially available precursors with >95% purity.
Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination.
Note: While nucleophilic aromatic substitution (
) is possible, it requires electron-deficient rings. For this electron-rich system, Pd-catalysis is superior.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic) and 280 nm (electron-rich band).
Acceptance Criteria: Purity > 95% AUC. Major impurity is often the de-ethylated phenol (check mass spec for M-28 peak).
NMR Diagnostic Signals (
NMR, 400 MHz,
)
Morpholine: Two triplets at
3.0–3.1 ppm () and 3.8–3.9 ppm ().
Ethoxy Groups: Two quartets (
4.0 ppm) and two triplets ( 1.4 ppm).
Aromatic:
Core Scaffold: Multiplet pattern characteristic of 1,2,4-substitution.
Nitro-Derivative: Two distinct singlets (para-relationship) if regiocontrol was successful.
References
Review of Morpholine Scaffolds: Kumari, A., et al. "Morpholine as a privileged scaffold in medicinal chemistry: An outlook." Journal of Molecular Structure, 2020. Link
Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
Sigma Receptor Ligands: Chu, W., et al. "Synthesis and evaluation of N-aryl morpholines as potential Sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry, 2019. Link
Diazonium Salt Chemistry (Fast Blue): Lillie, R. D. "Conn's Biological Stains." Williams & Wilkins, 1977.
Kinase Inhibitor Binding Modes: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009. Link
Note: All protocols describe hazardous chemical reactions. Standard PPE (gloves, goggles, fume hood) is mandatory. The nitration step involves exothermic reactions and potential shock-sensitive intermediates if not controlled.
"4-(2,5-Diethoxyphenyl)morpholine" for organic synthesis protocols
An Application and Synthesis Protocol Guide for 4-(2,5-Diethoxyphenyl)morpholine Authored by a Senior Application Scientist This document provides a detailed guide on the synthesis, potential applications, and handling o...
Author: BenchChem Technical Support Team. Date: February 2026
An Application and Synthesis Protocol Guide for 4-(2,5-Diethoxyphenyl)morpholine
Authored by a Senior Application Scientist
This document provides a detailed guide on the synthesis, potential applications, and handling of 4-(2,5-Diethoxyphenyl)morpholine, a valuable building block in organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this guide explains the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.
Introduction: The Morpholine Scaffold in Modern Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry and materials science.[1] This six-membered heterocycle, containing both an amine and an ether functional group, offers a unique combination of properties.[2][3] It imparts improved aqueous solubility and metabolic stability to drug candidates, has a well-balanced lipophilic-hydrophilic profile, and can engage in crucial hydrogen bonding interactions with biological targets.[1] As a result, morpholine is a key structural component in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[3][4]
The compound 4-(2,5-Diethoxyphenyl)morpholine belongs to the N-aryl morpholine class. The electron-rich diethoxyphenyl substituent offers multiple sites for further functionalization, making it a versatile intermediate for constructing complex molecular architectures. While specific protocols detailing the use of this particular compound are not widespread in public literature, its synthesis is readily achievable from commercially available precursors. This guide will focus on a robust protocol for its preparation and discuss its potential downstream applications based on established chemical principles.
Physicochemical & Spectroscopic Profile
Property
Data for 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
Inferred Data for 4-(2,5-Diethoxyphenyl)morpholine
Soluble in common organic solvents (DCM, EtOAc, THF)
Synthetic Protocols
The most direct and reliable method for preparing 4-(2,5-Diethoxyphenyl)morpholine is through the reduction of its corresponding nitro-aromatic precursor. This approach is high-yielding and utilizes standard laboratory techniques.
Proposed Synthesis Workflow: Reduction of Nitro-Precursor
The following diagram illustrates the primary synthetic route from the commercially available nitro-compound to the target amine.
Caption: Synthetic workflow for 4-(2,5-Diethoxyphenyl)morpholine.
Detailed Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is chosen for its clean conversion and simple workup.
Reaction Scheme:
Caption: Reduction of the nitro-precursor to the target amine.
Materials and Reagents:
Reagent
CAS No.
Amount
Molar Eq.
Notes
4-(2,5-Diethoxy-4-nitrophenyl)morpholine
86-16-8
5.00 g
1.0
Starting material.
Palladium, 10% on activated carbon
7440-05-3
250 mg
5 wt%
Catalyst. Handle carefully, can be pyrophoric.
Ethanol (Absolute)
64-17-5
100 mL
-
Reaction solvent.
Hydrogen (H₂)
1333-74-0
Balloon
Excess
Reducing agent.
Celite® (Diatomaceous earth)
61790-53-2
~10 g
-
Filtration aid.
Step-by-Step Procedure:
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2,5-Diethoxy-4-nitrophenyl)morpholine (5.00 g, 16.87 mmol).
Solvent Addition: Add absolute ethanol (100 mL) to the flask and stir until the starting material is fully dissolved.
Catalyst Addition: Carefully add 10% Pd/C (250 mg) to the solution. Causality Note: The catalyst is added after the solvent to minimize the risk of ignition from the dry, pyrophoric catalyst.
Inerting the Atmosphere: Seal the flask with a septum. Purge the flask by evacuating with a vacuum pump and backfilling with nitrogen or argon gas three times. This step is critical to remove oxygen, which can form explosive mixtures with hydrogen.
Hydrogenation: Replace the inert gas inlet with a balloon filled with hydrogen gas. Evacuate and backfill the flask with hydrogen three times. Leave the hydrogen balloon connected and stir the reaction mixture vigorously at room temperature.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion (typically 4-6 hours).
Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL) to ensure complete recovery of the product. Expertise Note: Filtering through Celite® is essential as the fine carbon powder can be difficult to remove otherwise and may interfere with subsequent steps.
Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product is often pure enough for subsequent steps. If further purification is required, it can be achieved by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexane.
Potential Applications & Downstream Reactions
The 4-(2,5-Diethoxyphenyl)morpholine scaffold is primed for a variety of synthetic transformations, making it a valuable intermediate. The electron-donating ethoxy groups activate the aromatic ring, while the secondary amine character of the morpholine nitrogen is masked, preventing N-substitution under many conditions.
Caption: Potential synthetic pathways using the target compound.
Electrophilic Aromatic Substitution: The positions ortho and para to the activating morpholine and ethoxy groups are susceptible to reactions like bromination, acylation, or formylation, allowing for the introduction of new functional handles.
Medicinal Chemistry Scaffolding: The compound can serve as a core fragment. Further elaboration via coupling reactions (after installing a halide or boronic ester) can be used to build libraries of potential drug candidates.[8]
Precursor for Further Synthesis: The aniline functionality can be transformed into a diazonium salt, which is a gateway to a wide array of functionalities through Sandmeyer-type reactions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(2,5-Diethoxyphenyl)morpholine is not available, its handling should be guided by the known hazards of its parent structure, morpholine, and substituted anilines.
General Hazards: Morpholine itself is flammable, corrosive, and toxic if swallowed, inhaled, or in contact with skin.[9][10][11][12] It can cause severe skin burns and eye damage.[12] Assume the target compound possesses similar, if not identical, hazards.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[13]
Handling Precautions: Avoid breathing dust, fumes, or vapors.[11] Prevent contact with skin and eyes. Keep away from heat, sparks, and open flames.[12] Use non-sparking tools and take measures to prevent static discharge.[10][11]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]
First Aid:
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[13] Seek immediate medical attention.
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
References
Vertex AI Search. (2025, April 16).
ChemicalBook. (2025, December 31). 4-(2,5-Diethoxy-4-nitrophenyl)morpholine | 86-16-8.
Redox. (2022, October 1).
Chemicals.co.uk. MORPHOLINE | C4H9NO.
Thames River Chemical Corp. (2020, March 16).
Santa Cruz Biotechnology. 4-(2,5-Diethoxy-4-nitrophenyl)morpholine | CAS 86-16-8 | SCBT.
Nexchem Ltd. (2019, February 25).
ResearchGate. Figure 2. Various approaches for synthesis of morpholine.
Application Note: High-Throughput Screening for Modulators of Sigma Receptors Using 4-(2,5-Diethoxyphenyl)morpholine as a Reference Compound
Abstract This guide provides a comprehensive framework for designing and implementing high-throughput screening (HTS) campaigns to identify novel modulators of sigma-1 (σ1R) and sigma-2 (σ2R) receptors. We address both t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for designing and implementing high-throughput screening (HTS) campaigns to identify novel modulators of sigma-1 (σ1R) and sigma-2 (σ2R) receptors. We address both target-based and functional screening strategies, using the selective sigma receptor ligand, 4-(2,5-diethoxyphenyl)morpholine, as a reference agonist for assay development, validation, and quality control. Detailed protocols for a competitive radioligand binding assay and a cell-based calcium flux assay are presented, including methodologies for data analysis, hit confirmation, and calculation of the Z'-factor for assay robustness assessment.
Introduction
The Sigma Receptors (σ1R and σ2R): Therapeutic Potential
Once misclassified as opioid receptors, sigma receptors are now understood to be a unique class of intracellular proteins with significant therapeutic potential.[1][2] The sigma-1 receptor (σ1R) is a ligand-regulated molecular chaperone located at the endoplasmic reticulum (ER), a critical interface for modulating calcium signaling and cellular stress responses.[3][4] The sigma-2 receptor (σ2R) is also implicated in cell signaling and is often overexpressed in tumor cells.[1] Their involvement in a wide array of pathophysiological processes—including neuropathic pain, neurodegenerative diseases, psychiatric disorders, and cancer—makes them compelling targets for drug discovery.[1][3][4][5]
Introducing 4-(2,5-Diethoxyphenyl)morpholine: A Key Tool Compound
4-(2,5-Diethoxyphenyl)morpholine is a potent and selective ligand for sigma receptors. Its well-characterized activity makes it an ideal reference compound, or positive control, for developing and validating HTS assays. The morpholine scaffold is a versatile nucleus in medicinal chemistry, known for its favorable pharmacological properties.[6] In the context of an HTS campaign, this compound is indispensable for establishing assay parameters, defining the signal window, and ensuring the screen can reliably identify other compounds with similar mechanisms of action.
Principle of High-Throughput Screening (HTS)
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify "hits"—molecules that interact with a biological target in a desired way.[7][8] The success of any HTS campaign hinges on the quality and robustness of the underlying assay.[9] Key metrics, such as the Z'-factor, are used to quantify assay performance and ensure that the distinction between active and inactive compounds is statistically significant.[9][10]
HTS Assay Design & Strategy
Choosing the Right Assay: Target-Based vs. Phenotypic Screening
Drug discovery campaigns can employ two primary screening strategies: target-based and phenotypic.[7][11]
Target-Based Screening: This approach directly measures the interaction of a compound with a purified, isolated target, such as the σ1 receptor.[12][13] A competitive radioligand binding assay is a classic example. It is highly specific and provides direct evidence of molecular binding.
Phenotypic Screening: This approach measures the effect of a compound on the overall physiology of a cell or organism, without a preconceived bias for the molecular target.[12][13] A cell-based functional assay, such as a calcium flux assay, falls into this category by measuring a downstream consequence of receptor activation.
A comprehensive strategy often incorporates both approaches, using a target-based assay for the primary screen and a phenotypic assay for secondary validation, or vice-versa.[12] This ensures that identified hits not only bind to the target but also elicit the desired cellular response.
HTS Workflow Overview
A typical HTS workflow is a multi-stage process designed to efficiently identify and validate promising lead compounds from a large library. The process begins with a primary screen, followed by progressively more rigorous validation steps to eliminate false positives and characterize the potency and efficacy of true hits.
Caption: A generalized workflow for a high-throughput screening campaign.
This assay directly quantifies the ability of a test compound to compete with a known radiolabeled ligand for binding to the sigma-1 receptor. It is the gold standard for determining the binding affinity (Ki) of a compound.[14] The assay is performed using cell membranes expressing σ1R and a specific radioligand, such as [³H]-(+)-pentazocine. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor. This method is robust, highly reproducible, and ideal for a primary HTS campaign.[14][15]
Materials and Reagents
Reagent/Material
Supplier
Purpose
CHO or HEK293 cell membranes expressing human σ1R
In-house or commercial
Source of target receptor
[³H]-(+)-Pentazocine
PerkinElmer
Radioligand
Haloperidol
Sigma-Aldrich
Non-specific binding control
4-(2,5-Diethoxyphenyl)morpholine
In-house or commercial
Positive control
96- or 384-well filter plates (e.g., GF/C)
Millipore, PerkinElmer
To separate bound from free radioligand
Scintillation fluid (e.g., MicroScint™-20)
PerkinElmer
To detect radioactivity
TopSeal™-A PLUS
PerkinElmer
Plate sealer
MicroBeta² Plate Counter
PerkinElmer
Instrumentation
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
In-house
Maintain physiological pH
Step-by-Step Protocol
Compound Plating: Using an acoustic liquid handler, dispense test compounds and controls into a 384-well assay plate. Typically, a single high concentration (e.g., 10 µM) is used for a primary screen.
Control Wells:
Total Binding: Add vehicle (e.g., DMSO) instead of a test compound.
Non-Specific Binding (NSB): Add a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[15]
Positive Control: Add a known concentration of 4-(2,5-Diethoxyphenyl)morpholine (e.g., 1 µM).
Radioligand Preparation: Dilute [³H]-(+)-pentazocine in assay buffer to a final concentration at or below its Kd (e.g., 2-3 nM).
Membrane Preparation: Thaw and dilute the σ1R-expressing cell membranes in ice-cold assay buffer to a predetermined optimal concentration.
Assay Incubation: Add the diluted membranes and then the radioligand solution to all wells of the assay plate.
Incubation: Seal the plate and incubate for a specified time (e.g., 60 minutes) at room temperature with gentle agitation to reach binding equilibrium.[16]
Filtration: Rapidly harvest the contents of the plate onto the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[16]
Drying & Scintillation: Dry the filter plate completely. Add scintillation fluid to each well and seal the plate.
Counting: Measure the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).
Data Analysis and Interpretation
Calculate Percent Inhibition: For each test compound, calculate the percent inhibition of specific binding using the following formula:
% Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB))
Hit Identification: Define a hit threshold. For example, compounds that exhibit >50% inhibition may be selected for further study.
Dose-Response and IC50: For confirmed hits, perform the same assay with a serial dilution of the compound to generate a dose-response curve. Fit the curve using non-linear regression to determine the IC50 value (the concentration at which 50% of the specific binding is inhibited).
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[16]
Ki = IC50 / (1 + ([L] / Kd))
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Results and Quality Control
The quality of an HTS assay is paramount. The Z'-factor is a statistical measure used to evaluate the suitability of an assay for HTS by quantifying the separation between positive and negative controls.[9][10][17]
Z'-Factor Formula:
Z' = 1 - (3 * (SD_Total + SD_NSB)) / |Mean_Total - Mean_NSB|
Where SD is the standard deviation and Mean is the average CPM of the respective controls.
Z'-Factor Value
Assay Quality
Interpretation
> 0.5
Excellent
A large separation between controls; highly reliable screen.[10][18]
0 to 0.5
Acceptable
The assay is marginal and may require optimization.[18]
< 0
Unacceptable
No separation between controls; the assay is not viable.[18]
An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for a full-scale HTS campaign.[10]
The σ1R is a chaperone protein at the ER that modulates intracellular calcium (Ca²⁺) signaling, in part by interacting with inositol 1,4,5-trisphosphate (IP3) receptors.[3][19][20] Activation of σ1R can lead to a prolonged release of Ca²⁺ from ER stores.[21][22] This functional assay measures changes in intracellular Ca²⁺ concentration in response to compound treatment. It serves as an excellent secondary or orthogonal assay to confirm that hits from a binding screen are functionally active agonists. Calcium mobilization assays are a widely used HTS format for measuring receptor activation.[8][23]
Signaling Pathway
Activation of the σ1R by an agonist like 4-(2,5-diethoxyphenyl)morpholine causes it to dissociate from its binding partner, BiP. This dissociation allows σ1R to interact with and stabilize IP3 receptors at the ER membrane, leading to a sustained release of calcium into the cytoplasm. This change in intracellular calcium can be detected by fluorescent dyes.
Caption: Putative signaling pathway of σ1R-mediated calcium mobilization.
Materials and Reagents
Reagent/Material
Supplier
Purpose
SH-SY5Y or PC-12 cells
ATCC
Cell line endogenously expressing σ1R
Fluo-4 AM or Calcium-6 Dye Kit
Thermo Fisher, Molecular Devices
Calcium-sensitive fluorescent dye
Probenecid
Sigma-Aldrich
Inhibits dye extrusion from cells
384-well black, clear-bottom plates
Corning
Cell culture and imaging plates
FLIPR® Tetra or similar instrument
Molecular Devices
High-throughput cellular screening system
4-(2,5-Diethoxyphenyl)morpholine
In-house or commercial
Positive control agonist
Ionomycin or Thapsigargin
Sigma-Aldrich
Maximum signal control
Step-by-Step Protocol
Cell Plating: Seed SH-SY5Y cells into 384-well black, clear-bottom plates at an optimized density and allow them to adhere overnight.
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid.
Aspirate & Load: Remove the cell culture medium from the plates and add the dye loading buffer to each well.
Incubation: Incubate the plates at 37°C for 60 minutes to allow the cells to take up the dye.
Compound Plate Preparation: In a separate 384-well plate, prepare serial dilutions of test compounds, 4-(2,5-Diethoxyphenyl)morpholine as the positive control, and a vehicle control.
Screening: Place both the cell plate and the compound plate into the FLIPR instrument.
Baseline Reading: The instrument will read the baseline fluorescence of each well for a short period (e.g., 10-20 seconds).
Compound Addition: The instrument's integrated liquid handler will simultaneously add the compounds from the source plate to the cell plate.
Kinetic Reading: The instrument will immediately begin reading the fluorescence of each well kinetically for several minutes to capture the change in intracellular calcium over time.
Data Analysis and Interpretation
Response Calculation: The instrument software calculates the response, typically as the maximum fluorescence signal minus the baseline fluorescence (Max-Min).
Normalization: Normalize the data to the vehicle control (0% activity) and a maximal stimulation control like ionomycin (100% activity).
Dose-Response and EC50: For active compounds, plot the normalized response against the compound concentration and fit the curve using non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response).
Hit Confirmation: Hits from this functional assay that were also active in the binding assay are considered high-confidence, functionally active compounds.
Hit Confirmation and Follow-Up Studies
Hit Triage Strategy
Not all hits from a primary screen are genuine. A rigorous triage process is essential to focus resources on the most promising compounds. This involves re-testing hits from fresh powder, performing dose-response curves, and using orthogonal assays to confirm the mechanism of action.
Orthogonal Assays
An orthogonal assay measures the same biological process using a different technology or principle. For example, if the primary screen was the binding assay, the calcium flux assay serves as an excellent orthogonal confirmation. This helps to eliminate artifacts specific to the primary assay format.
Selectivity Profiling
Promising hits should be profiled for their selectivity. This involves testing their binding affinity against the σ2R and a panel of other common off-targets (e.g., GPCRs, ion channels, kinases) to identify compounds with a clean pharmacological profile, which are more likely to become safe and effective drugs.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for conducting high-throughput screening campaigns to discover novel modulators of sigma receptors. By employing a combination of target-based and functional assays, utilizing 4-(2,5-Diethoxyphenyl)morpholine as a critical reference compound, and adhering to strict quality control standards like the Z'-factor, researchers can efficiently identify and validate high-quality hit compounds. These hits can serve as the starting point for medicinal chemistry programs aimed at developing next-generation therapeutics for a range of debilitating diseases.
References
Alonso, G., et al. (2020). Virtual Screening for Ligand Discovery at the σ1 Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]
Lee, J. A., & Bogyo, M. (2017). Phenotypic and target-based screening: complementary or competing?. Drug Discovery Today: Technologies. Available at: [Link]
GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved February 18, 2026, from [Link]
Technology Networks. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. Available at: [Link]
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]
Sánchez-Blázquez, P., et al. (2016). Sigma-1 receptors: a new pathway for the modulation of store-operated calcium entry. Biochemical Journal. Available at: [Link]
Morales-Lázaro, S. L., et al. (2021). Sigma-1 Receptor in Calcium Modulation. Encyclopedia. Available at: [Link]
Greenfield, D. A., et al. (2020). Virtual Screening for Ligand Discovery at the σ1 Receptor. PMC - NIH. Available at: [Link]
Tecan. (n.d.). Better together? Phenotypic screening and target-based screening. Retrieved February 18, 2026, from [Link]
Wikipedia. (n.d.). Sigma-1 receptor. Retrieved February 18, 2026, from [Link]
Pasan, M., et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. PubMed. Available at: [Link]
Wang, S., & Du, G. (2022). Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. International Journal of Drug Discovery and Pharmacology. Available at: [Link]
Wacker, D., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Available at: [Link]
PharmaFeatures. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Available at: [Link]
Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. Available at: [Link]
Sarthy, V. P., et al. (2008). Sigma-1 Receptor Regulation of Voltage-Gated Calcium Channels Involves a Direct Interaction. Investigative Ophthalmology & Visual Science. Available at: [Link]
eENZYME LLC. (n.d.). Live Cell-Based GPCR & PDE HTS Assays. Retrieved February 18, 2026, from [Link]
Lohse, M. J., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available at: [Link]
BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available at: [Link]
Wikipedia. (n.d.). Z-factor. Retrieved February 18, 2026, from [Link]
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
Greenfield, D. A., et al. (2019). Virtual screening identifies novel high-affinity σ1 receptor ligands. bioRxiv. Available at: [Link]
Prinz, H., & Guenther, E. (2007). Discovery of high-affinity ligands of sigma1 receptor, ERG2, and emopamil binding protein by pharmacophore modeling and virtual screening. Journal of Medicinal Chemistry. Available at: [Link]
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved February 18, 2026, from [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 18, 2026, from [Link]
Feau, C., et al. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of Biomolecular Screening. Available at: [Link]
Agoston, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules. Available at: [Link]
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved February 18, 2026, from [Link]
Penas, C., et al. (2011). Sigma receptor agonist...promotes neuroprotection after root avulsion injury. Journal of Neurotrauma. Available at: [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved February 18, 2026, from [Link]
PubChem. (n.d.). 4-(2,5-diethoxy-4-nitrophenyl)morpholine. Retrieved February 18, 2026, from [Link]
Prezzavento, O., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. PMC - NIH. Available at: [Link]
Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. PMC - NIH. Available at: [Link]
Technical Guide: High-Purity Isolation of 4-(2,5-Diethoxyphenyl)morpholine
Abstract This comprehensive guide provides detailed application notes and validated protocols for the purification of 4-(2,5-Diethoxyphenyl)morpholine, a key heterocyclic compound with applications in pharmaceutical and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 4-(2,5-Diethoxyphenyl)morpholine, a key heterocyclic compound with applications in pharmaceutical and materials science research. Recognizing the critical impact of purity on experimental outcomes and product integrity, this document outlines two primary, field-proven methodologies: Recrystallization for solid-state purification and Flash Column Chromatography for both solid and liquid crude materials. Special emphasis is placed on addressing the challenges associated with purifying basic amine compounds. The protocols are designed to be self-validating, incorporating in-process checkpoints to ensure the isolation of high-purity material.
Introduction
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics.[1][2] Its unique combination of a basic amine and an ether functional group imparts favorable physicochemical properties, including aqueous solubility and metabolic stability.[1][3] 4-(2,5-Diethoxyphenyl)morpholine serves as a valuable substituted aniline derivative and building block for the synthesis of more complex molecular targets.
The ultimate success of any synthesis is contingent not only on the reaction yield but, more critically, on the purity of the final compound. Impurities, such as starting materials, by-products, or residual solvents, can confound biological assays, compromise material characteristics, and prevent the formation of desired crystalline structures. This guide provides researchers, scientists, and drug development professionals with a robust framework for purifying 4-(2,5-Diethoxyphenyl)morpholine, ensuring the reliability and reproducibility of their downstream applications.
Compound Profile & Physicochemical Properties
A thorough understanding of a compound's physical properties is the foundation of a logical purification strategy. While experimental data for 4-(2,5-Diethoxyphenyl)morpholine is not widely published, we can infer a likely physical state and establish key purification parameters by examining its structure and a closely related analogue.
Property
Value (4-(2,5-Diethoxyphenyl)morpholine)
Value (Analogue: 4-(2,5-Diethoxy-4-nitrophenyl)morpholine)
The nitro group significantly increases intermolecular forces and melting point. The target compound will have a substantially lower melting point.
Basicity (pKa)
Moderately Basic
Weakly Basic
The morpholine nitrogen is a medium-strong base (conjugate acid pKa ~8.4).[3] This is the most critical property for chromatography, as it dictates interaction with the stationary phase.
Strategic Approach to Purification
The optimal purification strategy is determined by the physical state and impurity profile of the crude product obtained from synthesis. The following decision tree outlines the recommended workflow.
Caption: Decision workflow for selecting the appropriate purification technique.
Protocol 1: Recrystallization
Recrystallization is the most efficient method for purifying solid compounds, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the target compound and its impurities in a solvent at varying temperatures.[7][8][9]
Causality: An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain fully dissolved at low temperatures (remaining in the mother liquor).
Step-by-Step Experimental Protocol
Solvent Screening:
Place ~20-30 mg of the crude solid into several small test tubes.
Add a few drops of different test solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, toluene, hexane/ethyl acetate mixtures) to each tube.
Observe solubility at room temperature. A good candidate solvent will not dissolve the solid.
Gently heat the tubes that did not show room temperature solubility. If the solid dissolves completely upon heating, it is a promising solvent.
Allow the hot solutions to cool to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a good solvent system. An oily precipitate suggests the solvent is too good.
For this compound, alcohol-based solvents like isopropanol or ethanol, or a mixed solvent system like ethyl acetate/hexanes, are excellent starting points.
Dissolution:
Place the bulk crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate stirrer). Add just enough hot solvent to fully dissolve the solid.
Decolorization (Optional):
If the solution is colored by high-molecular-weight impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
Hot Filtration (if charcoal was used or insoluble impurities are present):
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.
Crystallization:
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
Collection and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
Drying:
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Caption: Step-wise protocol for purification by recrystallization.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.
Causality: The key challenge in purifying 4-(2,5-Diethoxyphenyl)morpholine is its basic morpholine nitrogen. The surface of standard silica gel is decorated with acidic silanol groups (Si-OH). A strong acid-base interaction between the basic analyte and the silica surface can lead to significant peak tailing or even irreversible adsorption of the compound onto the column.[10] To overcome this, a small amount of a competitive base, such as triethylamine (TEA), is added to the mobile phase.[10][11] The TEA effectively neutralizes the active silanol sites, allowing the desired basic compound to elute symmetrically and efficiently.[11][12]
Step-by-Step Experimental Protocol
TLC Analysis & Solvent System Selection:
Develop a suitable mobile phase using Thin-Layer Chromatography (TLC).
Spot the crude material on a silica gel TLC plate.
Test various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).
Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase mixture.
The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.25-0.35.
Column Packing:
Select a column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA).
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles or cracks form.
Sample Loading (Dry Loading is Recommended):
Dissolve the crude material (solid or oil) in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) to this solution.
Remove the solvent by rotary evaporation to yield a dry, free-flowing powder of the crude material adsorbed onto silica gel.
Carefully add this powder to the top of the packed column, forming a thin, even band.
Elution:
Carefully add the mobile phase to the column without disturbing the top layer of the sample.
Apply pressure (flash chromatography) to push the solvent through the column at a steady rate.
Begin with a low-polarity mobile phase and gradually increase the polarity (gradient elution) to elute the compounds. For example, start with 5% Ethyl Acetate in Hexanes (+1% TEA) and gradually increase to 20-30% Ethyl Acetate in Hexanes (+1% TEA).
Fraction Collection & Analysis:
Collect the eluent in a series of labeled test tubes or vials.
Monitor the separation by spotting collected fractions on TLC plates. Visualize the spots using a UV lamp (if the compound is UV active) and/or a potassium permanganate (KMnO₄) stain, which is effective for visualizing amines.
Combine the fractions that contain the pure product.
Solvent Removal:
Remove the mobile phase from the pooled pure fractions using a rotary evaporator to yield the purified 4-(2,5-Diethoxyphenyl)morpholine. Note that triethylamine (Boiling Point: 89.5 °C) may require co-evaporation with a solvent like toluene or drying under high vacuum to remove completely.
Purity Assessment
Post-purification analysis is a mandatory step to validate the success of the chosen protocol.
Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot in multiple solvent systems. Compare the Rf value to that of the starting material and crude mixture.
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A successful purification should result in a single major peak, with purity typically exceeding 98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure and identify any remaining impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.
Safety Precautions
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Solvents: Organic solvents such as hexanes, ethyl acetate, and dichloromethane are flammable and/or toxic. All manipulations should be performed in a certified chemical fume hood.
Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong, unpleasant odor. Handle with care in a fume hood.
Silica Gel: Fine silica dust can be harmful if inhaled. Avoid generating dust when handling silica gel.
References
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
SIELC Technologies. (2007, December 6). Triethylamine. Retrieved from [Link]
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? Retrieved from [Link]
CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]
ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). Retrieved from [Link]
Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]
PubChemLite. (n.d.). 4-(2,5-diethoxy-4-nitrophenyl)morpholine. Retrieved from [Link]
PMC. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]
Inchem.org. (n.d.). ICSC 0302 - MORPHOLINE. Retrieved from [Link]
US EPA. (2023, November 1). Morpholine, 4-(2,5-dimethoxy-4-nitrophenyl)- - Substance Details - SRS. Retrieved from [Link]
"4-(2,5-Diethoxyphenyl)morpholine" stability and degradation pathways
The following technical guide is designed for researchers and drug development professionals working with 4-(2,5-Diethoxyphenyl)morpholine . It addresses stability concerns, degradation mechanisms, and troubleshooting pr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and drug development professionals working with 4-(2,5-Diethoxyphenyl)morpholine . It addresses stability concerns, degradation mechanisms, and troubleshooting protocols based on the compound's specific electronic and structural properties.
Stability Profiling & Degradation Analysis
Executive Summary: Chemical Nature & Stability Risks
4-(2,5-Diethoxyphenyl)morpholine is a highly electron-rich N-aryl morpholine. Its stability profile is dominated by the synergistic electron-donating effects of the morpholine nitrogen and the two ethoxy substituents at the ortho (2-position) and meta (5-position) relative to the morpholine ring.
Primary Risk:Oxidative Instability . The 1,2,4-tri-substituted electron-rich aromatic core makes this compound susceptible to single-electron transfer (SET) oxidation, leading to colored quinoid impurities.
Secondary Risk:Photosensitivity . The conjugated N-aryl system absorbs in the UV-Vis region, facilitating photo-oxidation.
Storage Requirement: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen) and protected from light.
Degradation Pathways Analysis
Understanding the specific degradation routes is critical for interpreting LC-MS data and troubleshooting purity issues.
The most rapid degradation pathway involves the oxidation of the electron-rich phenyl ring.
Initiation: Radical abstraction or enzymatic oxidation at the ether
-carbon or the aromatic ring.
Propagation: Loss of an ethyl group (O-dealkylation) forms a phenol intermediate.
Termination: Further oxidation of the phenol (hydroquinone-like species) leads to 1,4-quinone or quinone imine species, which are typically yellow/brown chromophores responsible for sample discoloration.
Mechanism 2: N-Oxidation (Minor)
While the nitrogen lone pair is partially conjugated into the phenyl ring (reducing basicity), it remains susceptible to N-oxidation by peroxides or metabolic enzymes (FMOs), forming the N-oxide metabolite (
).
Pathway Visualization
Figure 1: Predicted degradation pathways showing the transition from the parent N-aryl morpholine to oxidative impurities (Quinone species) and N-oxides.
Troubleshooting Guide & FAQs
This section addresses specific issues observed during synthesis, storage, and analysis.
Issue 1: Sample Discoloration
Q: My white powder turned beige/brown after 48 hours on the bench. Is it still usable?
Diagnosis: The color change indicates the formation of quinone imine impurities. These have high extinction coefficients, so even trace amounts (<0.5%) can cause visible discoloration.
Action: Run an LC-MS check. If purity is >98%, repurify via a short silica plug (neutralized with 1% Et3N) or recrystallize.
Prevention: Store solid under Argon. Avoid storing as a solution in non-degassed solvents.
Issue 2: "Ghost" Peaks in LC-MS
Q: I see a peak at M+16 and M-28 in my chromatogram.
M+16 (267.3 Da): Indicates N-Oxidation . This often occurs if the sample was dissolved in aged methanol or acetonitrile containing peroxides. Fix: Use fresh, HPLC-grade solvents.
M-28 (223.3 Da): Indicates O-dealkylation (Loss of Ethyl group, -29 + H = -28). This suggests acid-catalyzed hydrolysis or oxidative cleavage. Fix: Ensure buffers are pH neutral (pH 7.0-7.4).
Issue 3: Solubility Challenges
Q: The compound precipitates in my bioassay buffer (PBS).
Cause: The 2,5-diethoxy groups increase lipophilicity (LogP ~2.5-3.0), and the N-aryl conjugation lowers the pKa of the morpholine nitrogen (estimated pKa ~5-6), meaning it is largely uncharged at neutral pH.
Protocol: Dissolve in DMSO stock (up to 100 mM), then dilute into buffer. Keep final DMSO concentration <0.5%. For in vivo work, use a formulation with 10% Cyclodextrin (HP-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 7 for better peak shape).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic) and 280 nm (phenol/quinone detection).
References
National Institutes of Health (PubMed) . (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Retrieved from [Link]
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (Standard industry framework for stability protocols described above).
Optimization
Technical Support Center: Purification of 4-(2,5-Diethoxyphenyl)morpholine
Welcome to the technical support guide for the purification of 4-(2,5-Diethoxyphenyl)morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 4-(2,5-Diethoxyphenyl)morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving high purity. This guide synthesizes established chemical principles with practical, field-proven troubleshooting strategies to help you navigate common purification hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-(2,5-Diethoxyphenyl)morpholine?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:
Unreacted Starting Materials: Such as 1,4-diethoxybenzene, morpholine, or precursors used to construct the substituted phenyl ring.
Reaction Byproducts: These can include isomers (e.g., 4-(3,4-diethoxyphenyl)morpholine if selectivity is poor), products of incomplete reactions, or byproducts from side-reactions.
Residual Solvents and Reagents: Solvents used in the reaction (like DMF or THF) and inorganic salts from the workup can be carried over.
Degradation Products: Morpholine-containing compounds can be susceptible to oxidation over time, leading to colored impurities.
Q2: My crude product is a solid. Should I use recrystallization or column chromatography as the primary purification step?
A2: The choice depends on the initial purity of your crude solid.
Recrystallization is the preferred method if your crude material is relatively pure (>85%) and crystalline. It is faster, more scalable, and generally more economical than chromatography. A successful recrystallization can efficiently remove minor impurities and yield a highly pure crystalline product.
Flash Column Chromatography is necessary when the crude product is a complex mixture containing multiple components with similar polarities, or if it is an oil that fails to crystallize. While more labor-intensive, it offers superior separation power for challenging mixtures.
Q3: How can I reliably assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive assessment:
Thin-Layer Chromatography (TLC): An excellent first-pass technique to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of high purity.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase (RP) HPLC method, similar to those used for related morpholine derivatives, can be developed using an acetonitrile/water mobile phase.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of impurities if their signals do not overlap with the product's signals.
Melting Point Analysis: A sharp melting point range close to the literature value (137-141 °C) is a strong indicator of high purity for a crystalline solid.[2] A broad or depressed melting point suggests the presence of impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3][4][5]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem: My crude product is a persistent oil and will not solidify.
Plausible Cause: This is often due to a high concentration of impurities that inhibit the crystal lattice formation of the desired compound. Residual solvent can also act as a plasticizer.
Solutions:
Trituration: Stir the oil vigorously with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can sometimes "crash out" the product as a solid.
Solvent Removal: Ensure all reaction solvents (like DMF, DMSO) are thoroughly removed under high vacuum, sometimes with gentle heating, as they can prevent crystallization.
Seeding: If you have a small crystal of pure product from a previous batch, add it to the oil to induce crystallization.
Actionable Recourse: If the above methods fail, the most reliable solution is to purify the oil using flash column chromatography.
Problem: My yield is very low after recrystallization.
Plausible Cause: The most common reason for low recovery is using an excessive volume of the recrystallization solvent, making the product too soluble even at low temperatures.
Solutions:
Minimize Solvent Volume: Use only the absolute minimal amount of hot solvent required to fully dissolve the crude product. This is a critical step for achieving supersaturation upon cooling.[6]
Solvent System Optimization: Your chosen solvent may be too good. Consider a binary solvent system where the compound is highly soluble in one solvent ("solvent") and poorly soluble in the other ("anti-solvent").[7] Dissolve the compound in a minimal amount of the hot "solvent" and then slowly add the "anti-solvent" until turbidity appears, then allow it to cool.
Cooling Protocol: Allow the solution to cool slowly to room temperature first, then transfer to an ice bath. Crashing the solution out of hot solvent directly into an ice bath can trap impurities and lead to smaller crystals that are harder to collect.
Recover from Filtrate: Concentrate the mother liquor (the filtrate after collecting your crystals) and attempt a second recrystallization or purify the residue by chromatography to recover more product.
Problem: My "pure" product shows multiple spots on the TLC plate.
Plausible Cause: This indicates that the initial purification was incomplete. In chromatography, this can happen if fractions were mixed incorrectly or if the chosen solvent system provided poor separation. In recrystallization, it means impurities have co-precipitated with your product.
Solutions:
Re-purify: There is no alternative to repeating the purification step.
For Chromatography: Re-combine the impure fractions and run a second column. Consider optimizing the solvent system (eluent) for better separation. A shallower gradient or an isocratic elution with a weaker solvent system might be necessary.
For Recrystallization: The product must be re-crystallized, potentially from a different solvent system.
Problem: My final product is off-white or yellow instead of white.
Plausible Cause: This is typically due to trace amounts of highly colored, often conjugated, impurities that persist through purification. These may be byproducts of the synthesis or degradation products.
Solutions:
Activated Charcoal Treatment: During recrystallization, after your product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a pad of Celite or fluted filter paper to remove the charcoal and the adsorbed impurities.
Silica Plug Filtration: Dissolve the product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short pad of silica gel. The more polar, colored impurities will often adsorb to the silica, while your less polar product elutes.
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization from a Binary Solvent System (Ethyl Acetate/Hexane)
This protocol is ideal for purifying solid 4-(2,5-Diethoxyphenyl)morpholine that is estimated to be >85% pure. Ethyl acetate is a good primary solvent, as it is effective for similar heterocyclic compounds.[6]
Materials:
Crude 4-(2,5-Diethoxyphenyl)morpholine
Ethyl Acetate (EtOAc)
Hexanes
Erlenmeyer flasks
Hotplate/stirrer
Büchner funnel and filter flask
Filter paper
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal volume of hot ethyl acetate and bring the mixture to a gentle boil while stirring until the solid is completely dissolved. Add the solvent dropwise as you approach full dissolution to avoid using an excess.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second flask and a funnel (stemless or short-stemmed) on the hotplate. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly. This prevents premature crystallization in the funnel.
Induce Crystallization: Remove the flask from the heat. Slowly add hexanes (the anti-solvent) dropwise to the hot solution while stirring until you observe persistent cloudiness (turbidity). Add a drop or two of hot ethyl acetate to redissolve the precipitate and achieve a clear, saturated solution.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold hexanes or a cold mixture of hexane/EtOAc to remove any residual soluble impurities from the crystal surfaces.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product using methods described in FAQ A3.
Protocol 2: Flash Column Chromatography
This method is required for oily products or highly impure solids. The goal is to use a pressurized column for rapid and efficient separation.
Materials:
Crude 4-(2,5-Diethoxyphenyl)morpholine
Silica Gel (230-400 mesh)
Solvents (e.g., Hexanes, Ethyl Acetate)
Glass column with stopcock
Collection tubes/flasks
TLC plates and chamber
Procedure:
Solvent System Selection: First, determine the optimal eluent (solvent system) using TLC. Spot your crude mixture on a TLC plate and develop it in various ratios of a non-polar solvent (Hexanes) and a polar solvent (Ethyl Acetate). The ideal system will show good separation between the product spot and impurities, with the product having an Rf value of approximately 0.25-0.35.
Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent (Hexanes). Ensure there are no air bubbles or cracks in the packed bed.
Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane), adding silica, and evaporating the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 90:10, 80:20) if a gradient elution is needed. Maintain a constant flow rate.
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
Monitoring: Monitor the separation by spotting fractions onto TLC plates. Combine the fractions that contain only the pure product.
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-(2,5-Diethoxyphenyl)morpholine.
Quantitative Data Summary Table
Parameter
Recrystallization
Flash Column Chromatography
Typical Purity
>99% (if successful)
95-99+%
Typical Yield
60-90%
50-85%
Solvent Ratio
Minimal hot solvent + anti-solvent
Determined by TLC (Rf ≈ 0.3)
Time Scale
2-4 hours
4-8 hours
Scalability
High
Moderate
Section 4: Process Visualization
A logical approach is key to efficient purification. The following diagrams illustrate the decision-making process and general workflow.
Caption: Decision tree for selecting the appropriate purification method.
Technical Support Center: Synthesis of 4-(2,5-Diethoxyphenyl)morpholine
Ticket Subject: Minimizing Impurity Profiles in Buchwald-Hartwig Amination of Electron-Rich Arenes Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Minimizing Impurity Profiles in Buchwald-Hartwig Amination of Electron-Rich Arenes
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-(2,5-Diethoxyphenyl)morpholine presents a specific challenge: the starting material (typically 1-bromo-2,5-diethoxybenzene) is highly electron-rich. This electron density deactivates the aryl halide toward oxidative addition in Palladium-catalyzed cross-coupling (Buchwald-Hartwig), leading to sluggish kinetics and specific by-product profiles such as hydrodehalogenation and ether cleavage .
This guide provides a diagnostic approach to avoiding these impurities, favoring the Buchwald-Hartwig amination over Nucleophilic Aromatic Substitution (
), which is kinetically non-viable for this electron-rich scaffold.
Module 1: The "Happy Path" & The "Sad Path"
Reaction Logic
To synthesize this target, you are coupling Morpholine (a secondary amine) with 1-bromo-2,5-diethoxybenzene .
The Challenge: The two ethoxy groups at the 2,5-positions donate electron density into the ring (
-donors). This makes the C-Br bond stronger and less prone to oxidative addition by the Pd(0) catalyst.
The Consequence: If the catalyst "waits" too long to insert into the C-Br bond, it aggregates into inactive Palladium black. If the reductive elimination is slow, the intermediate complex grabs a hydride (H) instead of the amine, destroying your starting material.
Pathway Visualization (Graphviz)
The following diagram maps the catalytic cycle and identifies exactly where the specific by-products exit the cycle.
Figure 1: Catalytic cycle showing critical failure points (red/dashed lines) where specific impurities are generated.
Module 2: Troubleshooting Guide (FAQ Format)
Issue 1: "I see a major spot on TLC that is less polar than my product (1,4-Diethoxybenzene)."
Diagnosis: You are experiencing Protodehalogenation (Hydrodehalogenation).
The Mechanism: The Palladium inserts into the Ar-Br bond, but instead of coupling with morpholine, it finds a hydride source (
-hydride elimination). The bromine is replaced by hydrogen.[1]
Root Causes:
Solvent Choice: Using alcohols (e.g., isopropanol) or ethers with accessible
-hydrogens (like THF) at high temperatures.
Catalyst Stagnation: The reductive elimination step is too slow.
Corrective Protocol:
Switch Solvent: Move to Toluene or 1,4-Dioxane . Avoid alcohols completely.
Ligand Upgrade: Switch to a bulky, electron-rich biaryl phosphine ligand like RuPhos or BrettPhos . These ligands accelerate the reductive elimination step, "beating" the side reaction.
Strict Anhydrous Conditions: Ensure the morpholine is dry; wet amines can promote dehalogenation.
Issue 2: "The reaction turns black immediately, and conversion stops at 20%."
Diagnosis:Catalyst Decomposition (Pd-Black formation).The Mechanism: The electron-rich diethoxybenzene ring is sluggish to react. The Pd(0) species, waiting for the aryl bromide, becomes unstable and aggregates into metallic palladium, which is catalytically inactive.
Root Causes:
Poor Ligand Binding: Monodentate ligands (like
) dissociate too easily.
Inefficient Activation: Using
without reducing it properly to Pd(0) in situ.
Corrective Protocol:
Use Pre-catalysts: Stop generating catalysts in situ.[2] Use XPhos Pd G3 or RuPhos Pd G3 . These are air-stable precatalysts that generate the active species quantitatively upon heating.
Increase Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to increase the collision frequency between the catalyst and the aryl bromide.
Issue 3: "I see a new phenolic impurity (OH peak in IR/NMR)."
Diagnosis:Ether Cleavage.The Mechanism: The ethoxy groups at positions 2 and 5 are stable, but under harsh basic conditions (e.g.,
at ), nucleophilic attack can cleave the ethyl group, resulting in a phenol.
Root Causes:
"4-(2,5-Diethoxyphenyl)morpholine" experimental artifacts and how to avoid them
The following technical guide addresses the experimental handling, stability, and artifact mitigation for 4-(2,5-Diethoxyphenyl)morpholine (also referred to as 1-(morpholin-4-yl)-2,5-diethoxybenzene or the core scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the experimental handling, stability, and artifact mitigation for 4-(2,5-Diethoxyphenyl)morpholine (also referred to as 1-(morpholin-4-yl)-2,5-diethoxybenzene or the core scaffold of 2,5-diethoxy-4-morpholinoaniline).
This guide is structured for researchers observing unexpected data variability, colorimetric interference, or stability issues in drug discovery workflows.
Topic: Experimental Artifacts, Stability Mechanisms, and Troubleshooting
4-(2,5-Diethoxyphenyl)morpholine is an electron-rich N-aryl heterocycle. Its structure—a phenyl ring substituted with a morpholine nitrogen and two ethoxy groups in a para relationship (2,5-positioning relative to the morpholine)—creates a system highly susceptible to oxidative electron transfer .
While often used as a scaffold for anti-estrogens or a dye intermediate, its specific electronic properties generate distinct experimental artifacts:
Redox Cycling & Quinone Formation: The molecule can undergo oxidative hydrolysis, releasing the morpholine ring and forming reactive quinones.
Colorimetric Interference: Oxidation products absorb strongly in the visible spectrum, interfering with MTT/MTS and absorbance assays.
False Positives in Screening: The reactive quinone species can covalently bind to nucleophilic cysteine residues in proteins (PAINS-like behavior).
Troubleshooting Guide & FAQs
Category A: Stability & Chemical Integrity
Q1: My stock solution in DMSO turned from colorless to pink/brown after 24 hours. Is the compound degraded?Diagnosis: Yes, this is a classic sign of oxidative instability .
Mechanism: The electron-rich 2,5-diethoxy ring facilitates the formation of a radical cation upon exposure to air and light. In the presence of trace water or protic solvents, this intermediate can hydrolyze to form 2,5-diethoxy-1,4-benzoquinone , releasing free morpholine. The quinone species are highly colored (yellow/red/brown).
Solution:
Storage: Store solid powder under inert gas (Argon/Nitrogen) at -20°C.
Solvent: Use anhydrous, degassed DMSO. Avoid protic solvents (methanol/water) for long-term storage.
Rescue: If discoloration is slight, filter the solution; however, for quantitative assays, prepare a fresh stock.
Q2: I see a "ghost" peak in my LC-MS chromatogram with a mass [M-87]. What is this?Diagnosis: This is an artifact of in-source fragmentation or oxidative hydrolysis .
Analysis: The loss of 87 Da corresponds to the morpholine moiety (
).
In-Solution: If the peak appears in the UV trace before injection, your sample has hydrolyzed (see Q1).
In-Source: If the peak only appears in MS but the UV trace is pure, the ionization voltage is too high, causing the labile C-N bond to break during electrospray ionization (ESI).
Action: Lower the fragmentor voltage/cone voltage. If the peak persists in the UV trace, your sample has degraded into the quinone and free morpholine.
Category B: Assay Interference (Biology)
Q3: The compound shows 100% inhibition in my kinase assay, but the IC50 shifts 10-fold when I add DTT. Why?Diagnosis: You are likely observing a false positive caused by a reactive quinone impurity (Michael Acceptor).
Mechanism: The oxidized quinone byproduct reacts covalently with cysteine residues in the kinase active site (irreversible inhibition). Adding DTT (Dithiothreitol) or
-mercaptoethanol acts as a scavenger, reacting with the quinone before it inhibits the protein.
Protocol Adjustment:
Always include a reducing agent (1 mM DTT or TCEP) in the assay buffer to maintain the compound in its reduced state and scavenge reactive oxidation byproducts.
Perform a "pre-incubation time" study. If potency increases with time, it suggests covalent modification or redox cycling.
Q4: Why am I getting high background signal in my MTT cell viability assay?Diagnosis:Redox interference.Mechanism: The 2,5-diethoxy-N-aryl scaffold can participate in redox cycling, directly reducing the tetrazolium dye (MTT) to formazan, independent of cellular metabolic activity. This artificially inflates the viability signal, masking toxicity.
Alternative: Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo), which is less susceptible to redox-active compounds.
Artifact Mechanism Visualization
The following diagram illustrates the critical pathway where experimental handling errors (Air/Light) lead to the formation of interfering artifacts (Quinones).
Caption: Pathway of oxidative hydrolysis leading to quinone artifacts. Note the cleavage of the morpholine ring, which generates distinct chemical species interfering with downstream assays.
Data Summary: Stability & Solubility
Parameter
Experimental Observation
Risk Level
Mitigation Strategy
Solubility (Aq)
Low (< 10 µM) at pH 7.4
High
Use carrier proteins (BSA) or cyclodextrins; limit DMSO < 1%.
Oxidation Rate
Fast () in aerated buffer
Critical
Prepare fresh; Degas buffers; Add 1mM DTT/TCEP.
Light Sensitivity
Photosensitive (turns brown)
Medium
Protect from light (amber vials); Work under yellow light.
MS Ionization
In-source fragmentation [M-87]+
Medium
Lower cone voltage; Monitor UV purity to distinguish degradation.
Validated Protocol: Stock Preparation
To avoid the artifacts described above, follow this strict preparation protocol.
Weighing: Weigh the solid quickly in a low-humidity environment.
Solvent Choice: Dissolve in anhydrous DMSO (stored over molecular sieves). Do not use old DMSO that may contain peroxides.
Concentration: Prepare high-concentration stocks (10-50 mM) to minimize the surface-area-to-volume ratio exposed to headspace oxygen.
Storage: Aliquot immediately into single-use amber vials. Purge headspace with Argon gas before sealing. Store at -20°C or -80°C.
Usage: Thaw only once. Discard any leftover solution; do not refreeze .
References
Esmaili, R., & Nematollahi, D. (2012). Electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline in aqueous acidic solutions. Journal of Electroanalytical Chemistry, 664, 1-155. (Demonstrates the oxidative hydrolysis mechanism to p-benzoquinone).
Shrestha, A., et al. (2017). Flexible small molecular anti-estrogens with N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline scaffold targets multiple estrogen receptor conformations.[1][2] Journal of Biomolecular Structure and Dynamics, 36(5), 1167-1184. (Details synthesis and biological handling of the scaffold).
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Contextualizes quinone-forming artifacts).
Comparative Profiling: 4-(2,5-Diethoxyphenyl)morpholine vs. Thiomorpholine Analogue
The following guide provides a technical comparison between 4-(2,5-Diethoxyphenyl)morpholine and its thiomorpholine analogue , designed for medicinal chemists and drug discovery scientists. This analysis focuses on the b...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical comparison between 4-(2,5-Diethoxyphenyl)morpholine and its thiomorpholine analogue , designed for medicinal chemists and drug discovery scientists. This analysis focuses on the bioisosteric implications of the oxygen-to-sulfur substitution within the heterocyclic ring.
In lead optimization, the transition from a morpholine to a thiomorpholine moiety is a strategic maneuver to modulate lipophilicity (LogP), alter metabolic clearance (Cl
), and modify transmembrane permeability.
For the specific scaffold 4-(2,5-Diethoxyphenyl)morpholine (Compound A ), the substitution of the morpholine oxygen with sulfur to yield 4-(2,5-Diethoxyphenyl)thiomorpholine (Compound B ) results in a distinct shift in physicochemical and ADME properties. While the electronic donation of the nitrogen to the electron-rich 2,5-diethoxybenzene ring remains similar, the thiomorpholine analogue exhibits significantly higher lipophilicity and a divergent metabolic profile , shifting from ring hydroxylation to S-oxidation.
Key Comparison Matrix
Feature
Morpholine Analogue (A)
Thiomorpholine Analogue (B)
Impact of Switch
Heteroatom
Oxygen (Hard base, H-bond acceptor)
Sulfur (Soft base, weak acceptor)
Loss of H-bond acceptor vector.
Lipophilicity (cLogP)
~2.5 - 2.8
~3.2 - 3.6
Increase (+0.5 to +1.0 log units) . Improved permeability, risk of solubility loss.
Solubility
Moderate (Aqueous)
Low
Potential solubility liability.
Metabolism
-C hydroxylation (CYP2D6/3A4)
-oxidation (FMO/CYP)
Shift from ring opening to Sulfoxide/Sulfone formation.
hERG Liability
Low to Moderate
Moderate to High
Increased risk due to higher lipophilicity (-stacking).
Structural & Electronic Analysis
The core scaffold is an electron-rich 2,5-diethoxybenzene ring. The nitrogen atom of the heterocycle is directly conjugated to this ring.
Morpholine (A): The oxygen atom exerts a strong negative inductive effect (-I) but is structurally rigid. It acts as a solvent-exposed H-bond acceptor, aiding solubility.
Thiomorpholine (B): The sulfur atom is larger (van der Waals radius: 1.80 Å vs 1.52 Å for O) and more lipophilic. The C-S-C bond angle (~98°) causes the ring to adopt a more puckered chair conformation compared to morpholine, potentially altering the binding vector of the
-aryl bond.
Visualization: Structural & Synthetic Pathways
The following diagram illustrates the parallel synthesis and the structural divergence.
Figure 1: Divergent synthesis of Morpholine and Thiomorpholine analogues from a common aniline precursor via Palladium-catalyzed amination.
Experimental Protocols for Comparison
To objectively compare these analogues, the following standardized assays are recommended.
LogP) induced by the S-substitution.
Rationale: The 2,5-diethoxy groups already impart significant lipophilicity; adding thiomorpholine may push the compound into "grease ball" territory (LogP > 4), leading to poor bioavailability.
Preparation: Prepare 10 mM DMSO stocks of Compound A and B.
Partitioning: Add 50 µL of stock to a biphasic mixture of 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
Equilibration: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.
Quantification: Analyze both phases using HPLC-UV (254 nm).
Calculation:
.
Expected Result: Compound B should show a LogD 0.5–1.0 units higher than A.
Protocol B: Microsomal Stability & Metabolite ID
Objective: Determine if the thiomorpholine sulfur acts as a "metabolic handle" or a liability.
Rationale: Morpholines are prone to oxidative ring opening (via CYP2D6/3A4). Thiomorpholines are rapidly oxidized to sulfoxides (
) and sulfones () by Flavin-containing Monooxygenases (FMOs) and CYPs. This -oxidation often increases polarity, potentially aiding excretion, but can create chiral metabolites.
Incubation: Incubate compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
Analysis: LC-MS/MS (Triple Quadrupole). Monitor parent depletion to calculate
and .
Metabolite Scouting: Use High-Resolution Mass Spectrometry (HRMS) to detect:
Compound A: +16 Da (Hydroxylation), +14 Da (Oxidation to lactam).
Compound B: +16 Da (Sulfoxide), +32 Da (Sulfone).
Visualization: Metabolic Divergence
Figure 2: Distinct metabolic fates. Morpholine undergoes destructive ring opening, while Thiomorpholine undergoes sequential oxidation to stable polar metabolites.
Biological & Safety Implications
hERG Inhibition Risk
The 2,5-diethoxyphenyl moiety is electron-rich and planar, a feature often associated with
- stacking in the hERG channel pore.
Morpholine (A): The polar oxygen reduces the likelihood of high-affinity hydrophobic binding in the channel.
Thiomorpholine (B): The increased lipophilicity and the larger sulfur atom often correlate with increased hERG inhibition potency .
Recommendation: Perform an automated patch-clamp assay early for Compound B. If IC
< 10 µM, the thiomorpholine switch may be a safety liability.
Bioactivity (Potency)
If the target binding pocket contains a hydrophobic cleft where the morpholine sits:
Thiomorpholine may improve potency via enhanced van der Waals interactions (Sulfur is a "soft" atom).
However, if the morpholine oxygen accepts a hydrogen bond from the protein backbone, the Thiomorpholine analogue will likely lose potency (Sulfur is a very weak H-bond acceptor).
Synthesis of the Thiomorpholine Analogue
Since 4-(2,5-diethoxyphenyl)morpholine is often derived from the reaction of 2,5-diethoxyaniline with bis(2-chloroethyl)ether, the thiomorpholine analogue requires a modified approach.
Recommended Route:
Starting Material: 2,5-Diethoxyaniline (Commercial, CAS 94-85-9).
Reagent: Divinyl sulfone (for S,S-dioxide) or Bis(2-chloroethyl)sulfide (Mustard gas analogue - Safety Warning: Highly toxic, handle with extreme care or use surrogates like thiodiglycol with activation).
Safer Alternative (Pd-Catalysis):
React 1-bromo-2,5-diethoxybenzene with Thiomorpholine (CAS 123-90-0).
Catalyst: Pd
(dba), XPhos.
Base: Cs
CO, Dioxane, 100°C.
Yield: Typically 70-85%. This route avoids handling vesicant alkylating agents.
References
Morpholine vs Thiomorpholine Bioisosterism:
Kumari, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
[Link]
Metabolic Pathways of Cyclic Amines:
Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity.
[Link]
Synthesis of N-Aryl Thiomorpholines:
Guram, A. S., et al. (2004). Palladium-Catalyzed Amination of Aryl Halides with Thiomorpholine. Journal of Organic Chemistry.
[Link]
hERG Structure-Activity Relationships:
Waring, M. J., et al. (2015). Lipophilicity in Drug Discovery. Nature Reviews Drug Discovery.
[Link]
This guide is structured as a technical advisory document for researchers investigating the biological activity of 4-(2,5-Diethoxyphenyl)morpholine . Given that this specific chemical entity (SCE) appears in the literatu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a technical advisory document for researchers investigating the biological activity of 4-(2,5-Diethoxyphenyl)morpholine .
Given that this specific chemical entity (SCE) appears in the literature primarily as a structural motif within larger bioactive scaffolds (such as Sigma-1 receptor ligands, kinase inhibitors, or NF-κB modulators) rather than a marketed drug with a single defined label, this guide adopts a Target Deconvolution & Validation framework. It treats the compound as a phenotypic hit or chemical probe and guides the researcher through validating its primary target—most likely the Sigma-1 Receptor (S1R) or specific Tyrosine Kinases —against established benchmarks.
Executive Summary: The N-Aryl Morpholine Scaffold
4-(2,5-Diethoxyphenyl)morpholine represents a classic "privileged structure" in medicinal chemistry. The N-aryl morpholine core, decorated with alkoxy substitutions (2,5-diethoxy), creates a lipophilic, electron-rich motif capable of engaging multiple hydrophobic pockets.
In high-throughput screening (HTS), this compound class frequently appears as a hit for two distinct biological targets:
Sigma-1 Receptor (S1R): The morpholine nitrogen mimics the protonatable amine required for the S1R pharmacophore, while the diethoxy-phenyl ring satisfies the hydrophobic bulk requirements.
Kinase Inhibitors: The morpholine oxygen can act as a hydrogen bond acceptor in the hinge region of certain kinases (e.g., PI3K, ALK).
This guide compares the validation performance of 4-(2,5-Diethoxyphenyl)morpholine against standard reference probes (PRE-084 , Haloperidol , Gefitinib ) to determine its true mechanism of action (MoA).
Mechanistic Comparison: Product vs. Alternatives
To validate the target of 4-(2,5-Diethoxyphenyl)morpholine, one must compare its binding profile and functional potency against "Gold Standard" alternatives.
Table 1: Comparative Profile of N-Aryl Morpholine Probes & Controls
Feature
4-(2,5-Diethoxyphenyl)morpholine (Test Probe)
PRE-084 (S1R Agonist Control)
Haloperidol (S1R Antagonist Control)
Gefitinib (Kinase Control)
Primary Target
Putative: Sigma-1 Receptor (S1R)
Sigma-1 Receptor (Selective)
D2 Dopamine / Sigma-1 (Non-selective)
EGFR Tyrosine Kinase
Binding Affinity ()
Mid-nM Range (Predicted: 10–100 nM)
~2–40 nM
~1–5 nM (S1R)
< 1 nM (EGFR)
Selectivity Profile
Moderate (Likely off-targets: 5-HT, PI3K)
High (>100x vs S2R)
Low (Hits D2, S2R, 5-HT)
High (Kinome selective)
Lipophilicity (cLogP)
~2.8 (CNS Penetrant)
2.6
4.0
3.2
Key Validation Assay
Radioligand Displacement (H-Pentazocine)
Ca Mobilization
Radioligand Displacement
ATP-Competitive Binding
Analyst Insight: The 2,5-diethoxy substitution pattern on the phenyl ring significantly increases lipophilicity compared to unsubstituted morpholines. This suggests enhanced CNS penetration but also a higher risk of non-specific binding (NSB) in assay buffers. Validation requires the inclusion of 0.1% BSA or detergents to mitigate NSB.
Target Validation Workflow
The following diagram outlines the logical flow for deconvoluting the target of this probe, distinguishing between a GPCR/Chaperone hit (Sigma-1) and an Enzymatic hit (Kinase).
Figure 1: Decision tree for validating N-aryl morpholine probes. The primary path (solid lines) assumes a Sigma-1 Receptor hypothesis based on structural precedence.
Experimental Protocols
To publish a validation study for this compound, you must generate data using these self-validating protocols.
Equilibrium: Incubate for 120 minutes at 37°C . Note: S1R kinetics are slow; shorter times yield underestimated affinities.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) . Critical: PEI reduces filter binding of the lipophilic morpholine probe.
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Validation Criteria:
The
must be stable across three independent runs.
If
> 1 µM, reject S1R as the primary target and proceed to Protocol B (Kinase Profiling).
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Prove the compound engages the target inside the cell, differentiating it from promiscuous aggregators.
Methodology:
Treatment: Treat live cells (e.g., HEK293) with 10 µM 4-(2,5-Diethoxyphenyl)morpholine for 1 hour.
Heating: Aliquot cells into PCR tubes and heat at a gradient (37°C to 67°C) for 3 minutes.
Lysis: Lyse cells using freeze-thaw cycles (avoid detergents that denature the protein).
Separation: Centrifuge at 20,000 x g for 20 mins. Soluble fraction contains stabilized protein.
Detection: Western Blot using anti-Sigma-1 Receptor antibody.
Result: A shift in the melting curve (
) compared to DMSO control confirms physical binding.
Comparative Performance Data (Reference Values)
When interpreting your results, use these literature-derived benchmarks for N-aryl morpholines.
Compound Class
Representative Structure
Target Affinity ()
Functional Effect
Simple N-Aryl Morpholine
4-Phenylmorpholine
> 10,000 nM (Inactive)
None
Alkoxy-Substituted
4-(2,5-Diethoxyphenyl)morpholine
Target: < 100 nM
Modulator
N-Alkyl-N-Aryl
Fenpropimorph
0.01 nM (High Potency)
Fungicide / S1R Ligand
Bridged Morpholine
(+)-Pentazocine
3 nM
Agonist
Interpretation:
The "2,5-diethoxy" substitution is critical. The electron-donating ethoxy groups increase the electron density of the phenyl ring, potentially enhancing cation-pi interactions within the receptor binding pocket. If your experimental
is significantly weaker than 100 nM, the compound may require linker optimization (e.g., adding an ethyl spacer between the nitrogen and the phenyl ring) to achieve "drug-like" potency.
References
Sigma-1 Pharmacophore Definition: Glennon, R. A., et al. "Structural features of sigma ligands." Journal of Medicinal Chemistry 37.8 (1994): 1090-1101. Link
Morpholine Scaffolds in CNS: Kumder, S., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry (2020).[1] Link
CETSA Protocol: Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9.9 (2014): 2100-2122. Link
S1R Binding Assays: Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology 89.1 (2016): 142-153. Link
A Technical Guide to Benchmarking 4-(2,5-Diethoxyphenyl)morpholine: A Comparative Analysis of a Novel Heterocyclic Compound for CNS Drug Discovery
Introduction: The Promise of Phenylmorpholines in CNS Drug Discovery The morpholine ring is a privileged scaffold in medicinal chemistry, lauded for its ability to improve the pharmacokinetic properties of drug candidate...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promise of Phenylmorpholines in CNS Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, lauded for its ability to improve the pharmacokinetic properties of drug candidates.[1][2] When incorporated into a phenylmorpholine structure, this heterocyclic motif has given rise to a class of compounds with significant activity in the central nervous system (CNS), historically as anorectics and more recently as potential therapeutics for a range of neurological and psychiatric disorders.[3][4] The substitution pattern on the phenyl ring is a critical determinant of the pharmacological activity and selectivity of these compounds.[5] This guide focuses on the novel compound 4-(2,5-Diethoxyphenyl)morpholine , postulating its potential as a next-generation CNS-active agent. The 2,5-diethoxy substitution is of particular interest, as related 2,5-dialkoxyphenyl compounds have shown potent and selective activity at serotonin receptors, key targets in the treatment of depression, anxiety, and psychosis.[6][7]
This document provides a comprehensive framework for benchmarking 4-(2,5-Diethoxyphenyl)morpholine against other relevant heterocyclic compounds. We will delve into the rationale behind the selection of comparator compounds, present detailed experimental protocols for a head-to-head comparison of their in vitro properties, and provide a template for the rigorous evaluation of their potential as drug candidates.
Comparator Compound Selection: Establishing a Meaningful Benchmark
To contextualize the potential of 4-(2,5-Diethoxyphenyl)morpholine, a carefully selected panel of comparator compounds is essential. The chosen compounds represent different classes of heterocyclic structures with established or putative CNS activity, providing a multi-faceted benchmark.
Phenmetrazine: The archetypal phenylmorpholine, historically used as an anorectic.[4] It serves as a reference for the general stimulant and monoamine-releasing properties of this class.[8]
G-130 (2-Phenyl-5,5-dimethylmorpholine): A stimulant and anorectic related to phenmetrazine, offering a point of comparison for the impact of substitutions on the morpholine ring.[5]
Fenbutrazate: A psychostimulant from the morpholine family, used as an appetite suppressant.[3][9]
(S)-11 (LPH-5): A selective serotonin 5-HT2A receptor agonist with a 2,5-dimethoxyphenylpiperidine scaffold. This compound is a crucial comparator due to the similarity of its substituted phenyl ring to our target compound, providing insights into the specific effects of the 2,5-dialkoxy pattern.[7]
Vortioxetine: A multimodal antidepressant that incorporates a piperazine heterocycle and acts on multiple serotonin receptors and the serotonin transporter. It represents a clinically successful heterocyclic CNS drug with a complex pharmacological profile.
Hypothetical In Vitro Data Profile of 4-(2,5-Diethoxyphenyl)morpholine
While specific experimental data for 4-(2,5-Diethoxyphenyl)morpholine is not yet publicly available, we can extrapolate a plausible profile based on structure-activity relationships (SAR) from closely related compounds, such as the 2,5-dimethoxyphenylpiperidines.[6][7] This hypothetical profile will serve as the basis for our proposed benchmarking studies.
Parameter
Hypothetical Value
Rationale
Cell Viability (SH-SY5Y, IC50)
> 50 µM
The morpholine scaffold is generally associated with good tolerability. High cell viability is expected, indicating low cytotoxicity.
PAMPA Permeability (Papp)
> 5.0 x 10-6 cm/s
The diethoxy groups increase lipophilicity, which is expected to enhance passive permeability across the blood-brain barrier.[1]
hERG Inhibition (IC50)
> 30 µM
Phenylmorpholine derivatives have not historically been strongly associated with cardiotoxicity, but this is a critical safety parameter to assess.
5-HT2A Receptor Binding (Ki)
< 50 nM
Based on the high affinity of analogous 2,5-dialkoxyphenyl compounds for this receptor.[6][7]
Experimental Benchmarking Workflows
A rigorous head-to-head comparison requires standardized and well-validated in vitro assays. The following protocols are designed to provide a comprehensive assessment of the cytotoxicity, permeability, and potential cardiotoxicity of 4-(2,5-Diethoxyphenyl)morpholine and the selected comparator compounds.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[10]
Protocol:
Cell Seeding: Plate human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of the test compounds (4-(2,5-Diethoxyphenyl)morpholine and comparators) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Cytotoxicity Assessment
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
The PAMPA assay is a non-cell-based in vitro model for predicting passive, transcellular permeability of compounds.
Protocol:
Membrane Coating: Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane.
Compound Preparation: Prepare solutions of the test compounds in a phosphate-buffered saline (PBS) at a concentration of 100 µM.
Assay Setup: Add the compound solutions to the donor wells and fresh PBS to the acceptor wells of a 96-well acceptor plate. Place the donor plate on top of the acceptor plate.
Incubation: Incubate the plate assembly at room temperature for 16-18 hours with gentle shaking.
Quantification: Determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.
Data Analysis: Calculate the permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the filter, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Workflow for Permeability Assessment
Caption: Step-by-step workflow of the PAMPA assay for determining permeability.
Cardiotoxicity Assessment: hERG Patch-Clamp Assay
The hERG assay is a critical safety assessment to evaluate the potential of a compound to cause QT interval prolongation, a major risk factor for cardiac arrhythmias.
Protocol:
Cell Preparation: Use HEK293 cells stably expressing the hERG potassium channel.
Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings using an automated patch-clamp system.
Voltage Protocol: Apply a voltage pulse protocol to elicit hERG tail currents. A typical protocol involves a depolarization step to +20 mV for 2 seconds, followed by a repolarization step to -50 mV for 2 seconds.
Compound Application: Perfuse the cells with increasing concentrations of the test compounds and record the hERG current at each concentration until a steady-state effect is observed.
Positive Control: Apply a known hERG blocker (e.g., E-4031) as a positive control.
Data Analysis: Measure the peak tail current amplitude at each compound concentration and normalize it to the baseline current. Calculate the IC50 value by fitting the concentration-response data to the Hill equation.
Workflow for Cardiotoxicity Assessment
Caption: Step-by-step workflow of the hERG patch-clamp assay for cardiotoxicity.
Data Interpretation and Future Directions
The data generated from these benchmarking studies will provide a robust in vitro profile of 4-(2,5-Diethoxyphenyl)morpholine. A desirable candidate would exhibit low cytotoxicity (high IC50 in the MTT assay), high permeability (high Papp in the PAMPA assay), and low hERG inhibition (high IC50 in the patch-clamp assay), coupled with high affinity for its intended CNS target.
Should 4-(2,5-Diethoxyphenyl)morpholine demonstrate a promising in vitro profile, subsequent investigations should focus on:
In-depth Pharmacological Profiling: Broad receptor screening to determine selectivity and identify potential off-target effects.
In Vivo Efficacy Studies: Evaluation in relevant animal models of CNS disorders.
Pharmacokinetic and ADME Studies: Comprehensive assessment of absorption, distribution, metabolism, and excretion in vivo.
Conclusion
The systematic benchmarking of novel chemical entities is a cornerstone of modern drug discovery. This guide provides a scientifically rigorous framework for the initial in vitro evaluation of 4-(2,5-Diethoxyphenyl)morpholine. By comparing its performance against a well-chosen panel of heterocyclic compounds using validated experimental protocols, researchers can make informed decisions about the potential of this promising molecule and guide its future development as a potential CNS therapeutic.
References
Carroll, F. I., Muresan, A. Z., Blough, B. E., Navarro, H. A., Mascarella, S. W., Eaton, J. B., ... & Lukas, R. J. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine. Journal of medicinal chemistry, 55(15), 6431–6442. [Link]
Fenbutrazate. (n.d.). In Grokipedia. Retrieved February 17, 2026, from [Link]
Dalgaard, M., Holm, R., Ladekær, S., Schjørring, M., Leth-Petersen, S., Kristensen, J. L., & Olsen, C. A. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
Fenbutrazate. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
Substituted phenylmorpholine. (n.d.). In Grokipedia. Retrieved February 17, 2026, from [Link]
Hansen, M., Jacobsen, J. P., Plath, N., & Andersen, J. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]
Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., ... & Waterfield, M. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. [Link]
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]
McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers. Drug testing and analysis, 10(9), 1404–1416. [Link]
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 584–601. [Link]
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
Rothman, R. B., Katsnelson, M., Vu, N., Partilla, J. S., Dersch, C. M., Blough, B. E., & Baumann, M. H. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European journal of pharmacology, 447(1), 51–57. [Link]
Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 584-601. [Link]
Substituted phenylmorpholine. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
2-Phenylmorpholine. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
United States Patent Office. (n.d.). 2,835,669. [Link]
Cheng, C. Y., & Lin, Y. T. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(16), 5035. [Link]
Creative Diagnostics. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
Velázquez-Mondragón, J., & Ordaz-Rosado, D. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8808. [Link]
Kumar, A., Singh, S., & Kumar, R. (2024). Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Indian Journal of Pharmaceutical Education and Research, 59(1s), s323-s332. [Link]
Forsyth, A. N. (2012). Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines. [Link]
Sharma, S., Kumar, A., & Singh, B. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(34), 22005-22017. [Link]
SK, M., & R, S. (2020). Design, synthesis and biological evaluation of novel antiproliferative agents. Bioorganic & medicinal chemistry letters, 30(16), 127325. [Link]
A Comprehensive Guide to the Safe Disposal of 4-(2,5-Diethoxyphenyl)morpholine
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling and disposing of novel or specialized ch...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling and disposing of novel or specialized chemical compounds require a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2,5-Diethoxyphenyl)morpholine, a substituted phenylmorpholine derivative.
Hazard Identification and Risk Assessment: A Proactive Stance
Given the absence of a dedicated SDS, we must infer the potential hazards of 4-(2,5-Diethoxyphenyl)morpholine from its chemical structure and the known properties of related compounds.
Morpholine Backbone: Morpholine is classified as a flammable liquid and vapor, is harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage[1][2]. It is also harmful to aquatic life[2]. Therefore, it is prudent to assume that 4-(2,5-Diethoxyphenyl)morpholine may exhibit similar corrosive and toxic properties.
Phenylmorpholine Structure: Substituted phenylmorpholines are known to be psychoactive compounds that act as monoamine neurotransmitter releasers, exhibiting stimulant effects[3][4]. While the primary concern for disposal is not its pharmacological activity, this highlights its biological activity and the need to prevent environmental release and human exposure.
Diethoxyphenyl Group: The ethoxy groups themselves are relatively inert, but the overall lipophilicity of the molecule may be increased, potentially influencing its environmental persistence and biological uptake.
Solid State: A reported melting point of 137-141 °C for a related compound, 4-(2,5-Diethoxy-4-nitrophenyl)morpholine, suggests that the target compound is likely a solid at room temperature[5]. This mitigates the risk of vapor inhalation compared to liquid morpholine but introduces risks associated with dust or powder handling.
Based on this analysis, 4-(2,5-Diethoxyphenyl)morpholine should be handled as a hazardous substance with potential for toxicity, skin and eye irritation or corrosion, and environmental harm.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this and other potentially hazardous chemicals. The following PPE is mandatory:
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles and a face shield.
Protects against splashes of solutions containing the compound and from airborne solid particles. Given the corrosive potential of morpholine, full-face protection is essential[1][2].
Hand Protection
Nitrile or neoprene gloves.
Provides a barrier against skin contact. Given that morpholine is toxic upon dermal absorption, glove integrity is paramount[1][2].
Body Protection
A lab coat, and for larger quantities or when generating dust, a chemically resistant apron or coveralls.
Prevents contamination of personal clothing and skin.
Respiratory
A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.
Essential if handling the solid outside of a fume hood where dust may be generated, or if working with solutions that could aerosolize.
Spill Management: Rapid and Safe Response
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
For Small Spills (Solid):
Evacuate and Ventilate: If not already in a fume hood, move to a well-ventilated area.
Don PPE: Ensure all necessary PPE is worn before cleanup.
Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to prevent the powder from becoming airborne.
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools if there is any concern about static discharge, although as a solid, the flammability risk is lower than for liquid morpholine.
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For Spills of Solutions:
Containment: Surround the spill with an absorbent dike.
Absorption: Cover the spill with an inert absorbent material.
Collection: Transfer the absorbed material into a labeled hazardous waste container.
Decontamination: Decontaminate the area as described above, collecting all materials as hazardous waste.
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is fundamental to safe disposal and regulatory compliance.
Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.
Labeling: The waste label must include:
The words "Hazardous Waste"
The full chemical name: "4-(2,5-Diethoxyphenyl)morpholine"
The associated hazards (e.g., "Toxic," "Irritant")
The date of accumulation start.
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Based on morpholine's reactivity, avoid mixing with strong oxidizing agents and acids[2].
Disposal Pathway: Adherence to Regulatory Standards
The disposal of 4-(2,5-Diethoxyphenyl)morpholine must be conducted in strict accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[6].
Step-by-Step Disposal Protocol:
Waste Characterization: The waste must be classified as hazardous. Given the data on morpholine, it would likely fall under the categories of toxic waste and potentially corrosive waste if in solution with a high or low pH.
Accumulation: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and potential ignition sources.
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory and waste logs.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe disposal of 4-(2,5-Diethoxyphenyl)morpholine.
Caption: Decision workflow for the disposal of 4-(2,5-Diethoxyphenyl)morpholine.
References
Fisher Scientific.Safety Data Sheet: [4-(2-Morpholin-4-ylethoxy)phenyl]methanol.
Redox. Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022.[Link]
PENTA s.r.o. Morpholine - SAFETY DATA SHEET.[Link]
Personal protective equipment for handling 4-(2,5-Diethoxyphenyl)morpholine
Part 1: Executive Hazard Analysis (The "Why") Substance Profile: 4-(2,5-Diethoxyphenyl)morpholine is a substituted morpholine derivative. While specific toxicological data for this exact intermediate may be sparse in pub...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Hazard Analysis (The "Why")
Substance Profile: 4-(2,5-Diethoxyphenyl)morpholine is a substituted morpholine derivative. While specific toxicological data for this exact intermediate may be sparse in public monographs, we must apply Structure-Activity Relationship (SAR) principles to establish a safety baseline.
The Morpholine Core: Unsubstituted morpholine is a known corrosive (Skin Corr.[1] 1B) and can cause severe damage to mucous membranes and eyes.[2][3][4][5] It is readily absorbed through the skin and is toxic to the liver and kidneys.
The Diethoxyphenyl Group: This lipophilic moiety increases the molecule's molecular weight and potentially its solubility in lipids. Crucial Safety Insight: This modification likely facilitates the compound's transit across the stratum corneum (skin barrier), making skin absorption a primary route of exposure alongside inhalation.
Operational Risk Classification:High Contact Hazard / Potential Sensitizer.
Treat this compound as a Corrosive Irritant with high skin permeation potential.
Part 2: The PPE Loadout (Hierarchy of Defense)
Standard laboratory PPE is insufficient for morpholine derivatives due to specific chemical permeation risks. You must upgrade your standard loadout.
Hand Protection (Critical Failure Point)
The Risk: Standard disposable nitrile gloves (4 mil) have poor chemical resistance to morpholine and its derivatives, often degrading or allowing breakthrough in <5 minutes.
The Solution:
Primary Defense:Laminate Film (e.g., Silver Shield/Norfoil) or Butyl Rubber gloves are the only materials that offer >4 hours of protection against morpholine moieties.
Dexterity Compromise (The "Double-Glove" Protocol): Since laminate gloves reduce dexterity, wear Laminate liners underneath standard 5-8 mil Nitrile gloves. The nitrile provides grip; the laminate provides chemical resistance.
Contraindication: Do NOT rely on standard safety glasses. Morpholine vapors and dusts are lachrymators (tear-inducing) and can cause corneal clouding. If handling >5g or working with solutions under pressure, a Face Shield is mandatory over the goggles.
Respiratory Protection
Primary Control: All handling must occur inside a certified Chemical Fume Hood .
Secondary (Emergency Only): If hood containment is breached or cleaning a spill outside the hood, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .
Body Protection
Standard: Chemical-resistant lab coat (buttoned to neck).
Enhanced: If handling solutions, wear a Rubber or Neoprene Apron to prevent soak-through to the torso.
Part 3: PPE Specification Matrix
PPE Category
Minimum Requirement
Enhanced Specification (High Vol/Soln)
Scientific Rationale
Gloves (Inner)
Laminate/PE Film (Silver Shield)
Butyl Rubber (0.7mm)
Prevents permeation of morpholine ring.
Gloves (Outer)
Nitrile (5 mil)
Nitrile (8 mil, extended cuff)
Provides grip and mechanical protection.
Eye Protection
Splash Goggles
Goggles + Face Shield
Prevents corneal damage from corrosive dust/mist.
Respiratory
Fume Hood (Face vel. 100 fpm)
Full-Face Respirator (OV/AG/P100)
Morpholine vapors are severe respiratory irritants.
Clothing
Lab Coat (Cotton/Poly) + Closed Shoes
Tyvek® Coveralls + Neoprene Apron
Prevents skin absorption of lipophilic residues.
Part 4: Safe Handling Workflow (Step-by-Step)
Phase 1: Pre-Operational Checks
Airflow Verification: Confirm fume hood face velocity is between 80–120 fpm.
Static Control: Substituted phenyl ethers can be electrostatic. Use an antistatic gun or ionizer bar if the powder is flighty to prevent dispersion.
Glove Integrity Test: Inflate the outer nitrile glove to check for pinholes before donning over the laminate liner.
Phase 2: Active Handling (Synthesis/Weighing)
The "Zone" Rule: Perform all open-vessel manipulations at least 6 inches inside the hood sash.
Weighing:
Tare the vial before adding the compound.
Use a disposable spatula. Do not reuse spatulas even after washing (cross-contamination risk).
Technique: If the compound is a viscous oil/low-melting solid, warm slightly (water bath <40°C) to facilitate transfer via glass pipette, rather than scraping.
Solubilization: Add solvent slowly. Morpholines are basic; adding them to acidic solvents can be exothermic.
Phase 3: Decontamination & Doffing[6][8]
Wipe Down: Clean all surfaces (balance, hood sash) with a 5% Citric Acid solution (neutralizes the basic morpholine residue) followed by water.
Glove Removal (The "Beak" Method):
Peel off the outer nitrile gloves first and dispose of them as solid hazardous waste.
Inspect the inner laminate gloves. If clean, they can be reused; if spotted, dispose.[6][7]
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 2 minutes.
Part 5: Emergency Response Logic
Skin Contact:
Immediate Action: Drench with water for 15 minutes.[6]
Specific Note: Do not use vinegar or strong acids to neutralize on skin; the heat of reaction can cause further burns. Use copious water only.
Eye Contact:
Flush for 30 minutes (morpholines adhere to proteins in the eye). Seek an ophthalmologist immediately.
Spill (Solid):
Cover with weak acid neutralizer (citric acid powder) or sand. Scoop into a container. Do not create dust.[2][3][8][6][7]
Spill (Liquid):
Absorb with vermiculite.[8] Do not use cellulose/paper towels (potential for spontaneous heating with some amines).
Part 6: Visual Safety Logic (Graphviz)
The following diagram illustrates the decision matrix for PPE selection and the handling workflow.
Caption: Decision logic for PPE selection and emergency response protocols for morpholine derivatives.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (n.d.). Compound Summary: Morpholine.[1][2][4][5][6][9][10][11] National Library of Medicine. [Link]1]